molecular formula C12H20O2 B184440 Spiro[5.5]undecane-3-carboxylic acid CAS No. 18244-47-8

Spiro[5.5]undecane-3-carboxylic acid

Cat. No.: B184440
CAS No.: 18244-47-8
M. Wt: 196.29 g/mol
InChI Key: IMZALJRIJNIAON-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-3-carboxylic acid, also known as Spiro[5.5]undecane-3-carboxylic acid, is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
The exact mass of the compound Spiro[5.5]undecane-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Spiro[5.5]undecane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[5.5]undecane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11(14)10-4-8-12(9-5-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZALJRIJNIAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171295
Record name Spiro(5.5)undecane-3-carboxylic acid
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18244-47-8
Record name Spiro(5.5)undecane-3-carboxylic acid
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Record name NSC211495
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Record name Spiro(5.5)undecane-3-carboxylic acid
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Record name spiro[5.5]undecane-3-carboxylic acid
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Foundational & Exploratory

Physicochemical properties of Spiro[5.5]undecane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Spiro[5.5]undecane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Spiro[5.5]undecane-3-carboxylic acid, a unique bicyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical properties, the experimental methodologies for their determination, and the implications of these properties for its application as a versatile molecular scaffold.

Introduction to a Unique Scaffold

Spiro[5.5]undecane-3-carboxylic acid is a carbocyclic compound distinguished by its spirocyclic core, where two cyclohexane rings are joined by a single, shared carbon atom.[1] This rigid, three-dimensional structure, combined with the presence of a carboxylic acid functional group, imparts a unique set of properties that make it an attractive building block in organic synthesis and drug design.[1] The spiro junction forces the two rings into a perpendicular orientation, which can enhance solubility compared to analogous planar molecules and provides a well-defined vector for substituent placement in drug discovery.[1] Its rigid framework is valuable for creating molecules that can fit into specific biological targets with high affinity and selectivity.[1]

Molecular Identity and Structural Features

The fundamental identity of a molecule is the bedrock of its chemical behavior. The key identifiers for Spiro[5.5]undecane-3-carboxylic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀O₂[1][2]
Molecular Weight 196.29 g/mol [1][2]
CAS Number 18244-47-8[2]
IUPAC Name spiro[5.5]undecane-3-carboxylic acid[3]
SMILES C1CCC2(CC1)CCC(CC2)C(=O)O[1][3]
InChIKey IMZALJRIJNIAON-UHFFFAOYSA-N[1][3]

The molecule's structure is central to its properties:

  • Spirocyclic Core : The spiro[5.5]undecane framework provides a rigid and sterically defined scaffold. This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target.

  • Carboxylic Acid Group : This functional group is the primary driver of the molecule's acidic nature and its ability to engage in hydrogen bonding and ionic interactions.[1] It is a key pharmacophoric feature, often responsible for a molecule's solubility and interaction with biological receptors.[1][4]

  • Three-Dimensionality : Unlike flat aromatic systems, the perpendicular arrangement of the two cyclohexane rings creates a distinct three-dimensional shape, which can be exploited to access novel chemical space in drug discovery programs.[1]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of Spiro[5.5]undecane-3-carboxylic acid. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
Melting Point 77–78°C[1]
Boiling Point 379.5 ± 42.0°C (Predicted)[1]
XlogP 3.9 (Predicted)[3][5]
Water Solubility Log10WS (Predicted)[6]
pKa Not explicitly found, but expected to be in the typical range for carboxylic acids (~4-5)

Experimental Determination of Key Parameters

Accurate experimental determination of physicochemical properties is essential for drug development and chemical research. Here, we detail the standard protocols for measuring two of the most critical parameters: acidity (pKa) and lipophilicity (LogP).

Acidity (pKa)

The pKa value dictates the ionization state of the carboxylic acid at a given pH. This is crucial as the charge of a molecule affects its solubility, membrane permeability, and ability to interact with target proteins.[4]

Causality Behind Experimental Choice: Potentiometric titration is the gold standard for pKa determination due to its high precision and accuracy.[7] It directly measures the change in pH of a solution as a titrant is added, allowing for a precise calculation of the acid dissociation constant.[7]

Self-Validating Protocol: Potentiometric Titration

  • Preparation : A precise amount of Spiro[5.5]undecane-3-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. A calibrated pH electrode is immersed in the solution.

  • Titration : A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using an automated titrator.

  • Data Acquisition : The pH of the solution is recorded after each addition of the titrant. The data is plotted as pH versus the volume of titrant added.

  • Analysis : The equivalence point, where the moles of added base equal the initial moles of the acid, is identified as the inflection point of the titration curve. The pKa is the pH at which exactly half of the acid has been neutralized (the half-equivalence point).[7]

  • Validation : The procedure should be repeated multiple times (n≥3) to ensure reproducibility. The titration of a known standard with a similar pKa can be used to validate the experimental setup.

Alternative Methods:

  • UV-Vis Spectrophotometry : This method can be used if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to determine pKa by monitoring the chemical shift of protons near the carboxylic acid group as a function of pH.[8][9][10]

Diagram: Workflow for pKa Determination via Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis & Validation prep1 Dissolve sample in H₂O/co-solvent prep2 Calibrate pH electrode titr1 Add standardized base in increments prep2->titr1 titr2 Record pH after each addition titr1->titr2 ana1 Plot pH vs. Volume titr2->ana1 ana2 Determine equivalence point and half-equivalence point ana1->ana2 ana3 Calculate pKa (pH at half-equivalence) ana2->ana3 ana4 Repeat (n≥3) ana3->ana4

Caption: Workflow for experimental pKa determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADMET) properties.[2][11]

Causality Behind Experimental Choice: The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient.[11] It provides a direct measure of how the compound partitions between two immiscible phases, which serves as a fundamental model for biological membrane permeability.[11]

Self-Validating Protocol: Shake-Flask Method for LogP Determination

  • System Preparation : Equal volumes of n-octanol and water are mixed and allowed to equilibrate for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Addition : A known amount of Spiro[5.5]undecane-3-carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning : The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the layers until equilibrium is reached.[11]

  • Phase Separation : The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process.

  • Concentration Measurement : The concentration of the compound in each phase is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

  • Validation : The experiment should be performed at a constant temperature and repeated to ensure the results are consistent. A control compound with a known LogP value should be run in parallel to validate the methodology.

Alternative Methods:

  • Reversed-Phase HPLC (RP-HPLC) : A faster, indirect method where the retention time of a compound on a non-polar stationary phase is correlated with its LogP value.[2][11] This is a high-throughput technique suitable for screening large numbers of compounds.

Diagram: Workflow for LogP Determination via Shake-Flask Method

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep1 Saturate n-octanol and water prep2 Dissolve sample in one phase prep1->prep2 part1 Combine phases and shake to reach equilibrium prep2->part1 part2 Separate the two phases (centrifuge if needed) part1->part2 ana1 Measure concentration in each phase (HPLC/UV) part2->ana1 ana2 Calculate P = [Octanol]/[Aqueous] ana1->ana2 ana3 Calculate LogP = log₁₀(P) ana2->ana3

Caption: Workflow for experimental LogP determination.

Spectroscopic Profile

The structural identity of Spiro[5.5]undecane-3-carboxylic acid can be confirmed by various spectroscopic techniques.

  • ¹³C NMR : The spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the carboxylic acid in the highly deshielded region of 160-180 ppm.[3][12] The unique spiro carbon atom would also have a distinct chemical shift.

  • ¹H NMR : The most distinctive signal is the acidic proton of the -COOH group, which typically appears as a broad singlet in the downfield region of 10-12 ppm.[12] Protons on the carbon adjacent to the carboxyl group would appear around 2-3 ppm.[12]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acids.[13][14] A strong C=O stretching absorption will also be present around 1710 cm⁻¹.[14]

Spectral data for this compound is available in databases such as PubChem, which references data from sources like SpectraBase.[3]

Applications and Research Significance

The unique structural and physicochemical properties of Spiro[5.5]undecane-3-carboxylic acid make it a valuable scaffold in several areas of research:

  • Medicinal Chemistry : Its rigid, three-dimensional structure is an excellent starting point for designing potent and selective enzyme inhibitors or receptor ligands.[1] Derivatives have been investigated for their potential as kinase inhibitors, which are relevant in treating inflammatory and neurodegenerative diseases.[1] The carboxylic acid group provides a handle for forming key interactions with biological targets or for improving pharmacokinetic properties.[1]

  • Materials Science : The rigid spirocyclic core can be incorporated into polymers to enhance their thermal stability and mechanical strength.[13]

  • Organic Synthesis : It serves as a versatile intermediate for the synthesis of more complex molecules and natural product analogues.[1] The carboxylic acid can be readily converted into other functional groups like esters, amides, or alcohols.[1]

Conclusion

Spiro[5.5]undecane-3-carboxylic acid is more than just a simple organic molecule; it is a sophisticated building block that offers a unique combination of structural rigidity, three-dimensionality, and functional reactivity. Its well-defined physicochemical properties, including its acidity and lipophilicity, provide a solid foundation for its application in rational drug design and advanced materials development. Understanding these core properties and the methods used to determine them is paramount for any researcher looking to leverage the potential of this compelling spirocyclic scaffold.

References

  • Chemical Properties of Spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8) - Cheméo. (n.d.). Available from: [Link]

  • Spiro(5.5)undecane-3-carboxylic acid | C12H20O2 | CID 140359 - PubChem. (n.d.). Available from: [Link]

  • Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). Available from: [Link]

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (n.d.). Available from: [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. (n.d.). Available from: [Link]

  • The experimental Log P values of the saturated carboxylic acids (C 1 -C... - ResearchGate. (n.d.). Available from: [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes - Semantic Scholar. (n.d.). Available from: [Link]

  • Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem - NIH. (n.d.). Available from: [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. (2023, October 13). Available from: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Available from: [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. (2023, October 16). Available from: [Link]

  • 3-Azaspiro[5.5]undecane | CAS#:180-44-9 | Chemsrc. (2025, August 25). Available from: [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022, March 21). Available from: [Link]

  • Spiro[5.5]undecane-3-carboxylic acid (C12H20O2) - PubChemLite. (n.d.). Available from: [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC. (2023, October 13). Available from: [Link]

  • (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27). Available from: [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds - MOST Wiedzy. (2018, December 10). Available from: [Link]

  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one - Organic Syntheses. (2016, July 21). Available from: [Link]

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (2025, August 6). Available from: [Link]

  • Useful Spectroscopic Data. (n.d.). Available from: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. (n.d.). Available from: [Link]

  • 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (n.d.). Available from: [Link]

  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction - DergiPark. (2024, December 25). Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24). Available from: [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.). Available from: [Link]

  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023, March 9). Available from: [Link]

Sources

Potential biological activity of Spiro[5.5]undecane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of Spiro[5.5]undecane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[5.5]undecane scaffold represents a unique and conformationally rigid three-dimensional structure that has garnered increasing interest in medicinal chemistry. Its inherent structural novelty makes it a compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the potential biological activity of Spiro[5.5]undecane-3-carboxylic acid. While direct biological data on this specific molecule is limited, this document will explore the known activities of its derivatives and outline a strategic approach for its investigation as a potential lead compound in drug discovery programs. We will delve into synthetic considerations, propose detailed experimental protocols for screening its biological activity, and discuss potential mechanisms of action based on the broader class of spiro compounds.

Introduction: The Allure of the Spiro[5.5]undecane Scaffold

Spiro compounds, characterized by two rings sharing a single atom, offer a distinct advantage in drug design by providing a rigid framework that can orient substituents in precise three-dimensional space. The spiro[5.5]undecane system, in particular, is found in a variety of natural products, including phytochemicals, alkaloids, and terpenoids.[1][2] This structural motif is increasingly being explored for its potential to yield compounds with a wide range of biological applications, from antimicrobial and antitumor agents to inhibitors of key cellular targets.[1][2]

Spiro[5.5]undecane-3-carboxylic acid (CAS: 18244-47-8) is a key representative of this class, featuring a carboxylic acid functional group that provides a handle for further chemical modification and potential interactions with biological targets.[3][4] While the parent molecule itself has not been extensively studied for its biological effects, its derivatives have shown significant promise in various therapeutic areas. This guide will, therefore, focus on the potential biological activities of Spiro[5.5]undecane-3-carboxylic acid, drawing inferences from its more studied analogues and providing a roadmap for its systematic evaluation.

Table 1: Physicochemical Properties of Spiro[5.5]undecane-3-carboxylic acid

PropertyValueSource
CAS Number 18244-47-8[3][4]
Molecular Formula C12H20O2[3][4]
Molecular Weight 196.29 g/mol [3][4]
IUPAC Name spiro[5.5]undecane-3-carboxylic acid[3][4]
SMILES C1CCC2(CC1)CCC(CC2)C(=O)O[3]
InChIKey IMZALJRIJNIAON-UHFFFAOYSA-N[3][4]

Biological Landscape of Spiro[5.5]undecane Derivatives: A Foundation for Potential

The biological activities observed in various derivatives of the spiro[5.5]undecane core provide a strong rationale for investigating the parent carboxylic acid. These activities span a remarkable range of therapeutic targets.

Anticancer Potential

A significant body of research points to the anticancer potential of spiro compounds.[5] Spiro-oxindole derivatives, for instance, have demonstrated broad biological applications, including antitumor activity.[1][2] More specifically, a novel synthesized spiro[5.5]undecane derivative, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, has shown promising in vitro anticancer activity.[2] The conformational rigidity of the spiro scaffold is thought to contribute to potent and selective interactions with cancer-related targets.

Anti-HIV Activity

In the realm of antiviral research, optically pure functionalized spiro[5.5]undecane-1,5,9-triones have emerged as potential inhibitors of HIV-1.[6] Preliminary studies have indicated that certain derivatives are more potent lead compounds for HIV-1 treatment than the established antiretroviral drug azidothymidine (AZT).[6] This suggests that the spiro[5.5]undecane framework could serve as a valuable scaffold for the development of new anti-HIV agents.

Kinase Inhibition

The unique three-dimensional structure of spiro[5.5]undecane derivatives makes them attractive candidates for targeting the ATP-binding pocket of kinases. Some derivatives have shown selectivity for glycogen synthase kinase-3 (GSK-3) and c-Jun N-terminal kinase-1 (JNK-1), which are implicated in inflammatory and neurodegenerative diseases.[3]

Other Reported Activities

The versatility of the spiro[5.5]undecane scaffold is further highlighted by reports of:

  • Antimalarial activity against Plasmodium falciparum, including artemisinin-resistant strains, by heterospirocyclic analogs.[3]

  • Neurotrophic effects , with some analogs enhancing brain-derived neurotrophic factor (BDNF) signaling.[3]

  • Antioxidant properties , as reviewed for a broad range of spirocyclic derivatives.[7]

Table 2: Summary of Reported Biological Activities of Spiro[5.5]undecane Derivatives

Derivative ClassBiological ActivityKey FindingsReferences
Spiro-oxindolesAnticancerBroad antitumor applications.[1][2]
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneAnticancerPromising in vitro anticancer activity.[2]
Functionalized spiro[5.5]undecane-1,5,9-trionesAnti-HIV-1More potent than AZT in preliminary screens.[6]
General Spiro[5.5]undecane DerivativesKinase InhibitionSelective for GSK-3 and JNK-1.[3]
Heterospirocyclic AnalogsAntimalarialActive against resistant P. falciparum.[3]
2-oxa-spiro[5.5]undecane AnalogsNeurotrophicEnhance BDNF signaling.[3]
Various Spirocyclic DerivativesAntioxidantPotential as radical scavengers.[7]

A Strategic Approach to Unveiling the Biological Activity of Spiro[5.5]undecane-3-carboxylic Acid

Given the lack of direct biological data, a systematic and multi-pronged approach is necessary to evaluate the potential of Spiro[5.5]undecane-3-carboxylic acid. The following sections outline a proposed workflow, from initial computational assessments to targeted in vitro assays.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Targeted Bioassays cluster_2 Phase 3: Lead Optimization In_Silico In Silico Analysis (Docking, QSAR) Cytotoxicity Broad Cytotoxicity Screening (e.g., MTT Assay) In_Silico->Cytotoxicity Guide initial assay selection Antioxidant Antioxidant Assays (DPPH, ABTS) In_Silico->Antioxidant Predict potential Kinase Kinase Inhibition Assays (GSK-3, JNK-1) Cytotoxicity->Kinase If cytotoxic Derivatization Synthesis of Derivatives (Amides, Esters) Antioxidant->Derivatization If active Kinase->Derivatization Antiviral Anti-HIV Assays (e.g., RT Inhibition) Antiviral->Derivatization Antimicrobial Antimicrobial/Antifungal Screening Antimicrobial->Derivatization SAR Structure-Activity Relationship (SAR) Studies Derivatization->SAR

Caption: Proposed workflow for evaluating the biological activity of Spiro[5.5]undecane-3-carboxylic acid.

Phase 1: Initial In Silico and Broad-Spectrum Screening

The initial phase aims to cast a wide net to identify potential areas of biological activity.

3.1.1. In Silico Assessment (Computational Prediction)

  • Objective: To predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Spiro[5.5]undecane-3-carboxylic acid.

  • Methodology:

    • Molecular Docking: Dock the 3D structure of the compound against a panel of known drug targets, particularly those for which derivatives have shown activity (e.g., kinases, HIV reverse transcriptase).

    • QSAR (Quantitative Structure-Activity Relationship) Modeling: Compare the physicochemical properties of the compound to existing QSAR models for various biological activities.

    • ADMET Prediction: Use computational tools to predict properties such as solubility, permeability, and potential toxicity.

  • Rationale: This cost-effective initial step can help prioritize subsequent experimental assays and identify potential liabilities early in the discovery process.

3.1.2. Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

  • Objective: To assess the general cytotoxicity of Spiro[5.5]undecane-3-carboxylic acid against a panel of human cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting formazan crystals are solubilized, and the absorbance is read to determine cell viability.

  • Step-by-Step Protocol:

    • Cell Culture: Culture selected human cancer cell lines (e.g., HCT116, PC3, HL60, SNB19) in appropriate media until they reach 80-90% confluency.[8]

    • Seeding: Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Treatment: Prepare a stock solution of Spiro[5.5]undecane-3-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the treated plates for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Phase 2: Targeted Biological Assays

Based on the activities of known derivatives, a series of targeted assays should be performed.

3.2.1. Protocol: Kinase Inhibition Assay

  • Objective: To determine if Spiro[5.5]undecane-3-carboxylic acid inhibits the activity of specific kinases like GSK-3 and JNK-1.

  • Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution after the kinase reaction. A decrease in the kinase's activity results in a higher ATP level and a stronger luminescent signal.

  • Step-by-Step Protocol:

    • Reagents: Obtain recombinant human GSK-3 and JNK-1 enzymes, their respective substrates, and a commercial kinase assay kit (e.g., Kinase-Glo®).

    • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and varying concentrations of Spiro[5.5]undecane-3-carboxylic acid in the appropriate reaction buffer.

    • Kinase Reaction: Initiate the reaction by adding ATP and incubate for the recommended time and temperature.

    • Signal Detection: Stop the reaction and add the kinase assay reagent to measure the remaining ATP via luminescence.

    • Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value.

Phase 3: Lead Optimization through Derivatization

Should Spiro[5.5]undecane-3-carboxylic acid show promising activity in any of the initial screens, the next logical step is to synthesize a library of derivatives to explore structure-activity relationships (SAR). The carboxylic acid moiety provides a convenient handle for such modifications.

G Parent Spiro[5.5]undecane-3-carboxylic acid Ester Ester Derivatives (R-OH, H+) Parent->Ester Esterification Amide Amide Derivatives (R-NH2, Coupling Agent) Parent->Amide Amidation Alcohol Alcohol Derivative (Reduction, e.g., LiAlH4) Parent->Alcohol Reduction

Caption: Potential derivatization pathways for Spiro[5.5]undecane-3-carboxylic acid.

3.3.1. Synthetic Strategy: Amide Library Synthesis

  • Objective: To create a diverse library of amide derivatives to probe the effects of different substituents on biological activity.

  • General Protocol:

    • Activation: Activate the carboxylic acid of Spiro[5.5]undecane-3-carboxylic acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in an aprotic solvent like DMF or DCM.

    • Coupling: Add a diverse selection of primary and secondary amines to the activated acid.

    • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the resulting amide derivatives using column chromatography or preparative HPLC.

    • Characterization: Confirm the structure and purity of each derivative using NMR spectroscopy and mass spectrometry.

Conclusion and Future Directions

Spiro[5.5]undecane-3-carboxylic acid stands as a molecule of significant untapped potential. While direct evidence of its biological activity is currently scarce, the extensive and varied activities of its derivatives provide a compelling rationale for its investigation. The rigid, three-dimensional nature of its spirocyclic core makes it an attractive starting point for the design of novel therapeutics that can explore chemical space not easily accessible by more traditional flat, aromatic scaffolds.

The strategic research plan outlined in this guide, from initial in silico and broad-based screening to targeted assays and lead optimization, provides a clear and logical path forward. The exploration of this and other spiro[5.5]undecane-based molecules will undoubtedly contribute to the expanding arsenal of scaffolds available to medicinal chemists in the ongoing quest for new and more effective drugs.

References

  • Cheméo. Chemical Properties of Spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8). Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2008). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Letters in Organic Chemistry, 5(2), 132-135.
  • de Oliveira, C. A., & de Souza, R. O. M. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(49), 30973-30991.
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
  • PubChem. Spiro(5.5)undecane-3-carboxylic acid. Retrieved from [Link]

  • De Kimpe, N., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308.
  • ResearchGate. A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Retrieved from [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. 93, 210-227.
  • Singh, A., & Singh, S. B. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 215, 113263.
  • Pérez-Vásquez, A., & Tamariz, J. (2021). Spirocyclic derivatives as antioxidants: a review. RSC advances, 11(29), 17698-17725.
  • Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[9][9]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286.

  • de Freitas, R. M., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8000.
  • Krasavin, M., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1318.

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Methodological & Application

Using Spiro[5.5]undecane-3-carboxylic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spiro[5.5]undecane-3-carboxylic Acid in Medicinal Chemistry

Abstract

This guide details the strategic application of Spiro[5.5]undecane-3-carboxylic acid (and its derivatives) as a rigid,


-rich scaffold in drug development.[1] While the parent molecule is achiral due to a plane of symmetry, it serves as a critical "prochiral" template for escaping "Flatland" in drug design. This note covers its use as a bioisostere for benzoic acid, its role in inducing specific secondary structures in peptidomimetics, and protocols for its functionalization and desymmetrization to generate novel chiral chemical space.

Introduction: The "Escape from Flatland"

Modern drug discovery has shifted focus from flat, aromatic-heavy molecules to three-dimensional structures to improve solubility, metabolic stability, and target selectivity. This concept, quantified by the fraction of


 hybridized carbons (

), makes spirocyclic scaffolds highly desirable.

Spiro[5.5]undecane-3-carboxylic acid offers a unique geometric profile:

  • Lipophilicity Modulation: It mimics the volume of a phenyl ring/benzoic acid but eliminates the

    
    -stacking interactions, often reducing non-specific binding.
    
  • Vectorial Definition: The spiro-fusion locks the two cyclohexane rings perpendicular to each other, providing rigid exit vectors for substituents that flexible alkyl chains cannot achieve.

Stereochemical Reality Check

It is critical to distinguish between the parent scaffold and its derivatives:

  • Parent (Unsubstituted at C1/C2/C4/C5): Spiro[5.5]undecane-3-carboxylic acid possesses a plane of symmetry passing through the carboxylic acid, the spiro-carbon, and the C9 carbon. It is achiral .

  • Chiral Building Block Potential: The molecule becomes a powerful chiral building block upon desymmetrization (e.g., substitution at C1 or C5) or when used to restrict the conformational space of chiral peptides (acting as a steric lock).

Application Workflows

Bioisosteric Replacement of Benzoic Acid

The spiro[5.5] scaffold is a saturated bioisostere for the benzoyl group.

  • Rationale: Replacing a planar phenyl ring with a spiro[5.5] system increases the metabolic stability (blocking metabolic hot-spots on the ring) and increases water solubility due to the disruption of crystal lattice energy and planarity.

  • Case Study: In GPCR antagonists, replacing a 4-substituted benzoic acid with spiro[5.5]undecane-3-carboxylic acid maintains the distance between the acid headgroup and the hydrophobic tail while altering the vector from

    
     (para-phenyl) to a distinct angle defined by the chair conformation of the cyclohexane ring.
    
Peptidomimetics and Turn Induction

In peptide chemistry, this scaffold acts as a "spacer" that forces a turn. Unlike flexible amino acids (Gly, Ala) or semi-rigid ones (Pro), the spiro[5.5] unit imposes a bulkiness that forbids extended


-sheet conformations, often stabilizing 

-turns or helices depending on the flanking residues.

Experimental Protocols

Protocol A: Synthesis via Double Michael Addition (Robinson Annulation)

Context: This protocol describes the generation of the spiro[5.5] core, often the precursor to the carboxylic acid via haloform reaction or oxidation of an aldehyde.

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)[2][3]

  • Divinyl ketone (or 1,5-pentadien-3-one precursor)[2]

  • Catalyst: Triethylamine (

    
    ) or L-Proline (for asymmetric induction in substituted versions).
    
  • Solvent: DCM or Toluene.[3]

Step-by-Step:

  • Reagent Prep: Dissolve Dimedone (1.0 eq) and the Divinyl ketone derivative (1.0 eq) in DCM.

  • Cyclization: Add

    
     (0.1 eq) dropwise at 
    
    
    
    . Allow to warm to RT.
  • Reflux: For sterically hindered substrates, reflux in Toluene with a Dean-Stark trap to drive the condensation.

  • Workup: Wash with 1N HCl, then Brine. Dry over

    
    .[4]
    
  • Purification: Recrystallize from EtOH/Hexane.

    • Note: This yields the spiro-trione.[4][5] To get the mono-acid, subsequent reduction (Wolff-Kishner) of the non-spiro ketones and oxidation of the remaining functionality is required, or the use of specific precursors like methyl vinyl ketone followed by functional group manipulation.

Protocol B: Solid-Phase Coupling of Spiro-Acid (Difficult Coupling)

Context: Due to the steric bulk of the spiro system adjacent to the carboxylic acid, standard peptide coupling conditions often fail or racemize adjacent centers.

System: Fmoc-Solid Phase Peptide Synthesis (SPPS). Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: Rink Amide or Wang Resin.

Procedure:

  • Activation: Dissolve Spiro[5.5]undecane-3-carboxylic acid (3.0 eq relative to resin loading) in DMF.

  • Add HATU: Add HATU (2.9 eq) and shake for 30 seconds before adding base (Pre-activation).

  • Add Base: Add DIPEA (6.0 eq). The solution should turn yellow.

  • Coupling: Add the activated mixture to the deprotected resin.

  • Incubation: Shake for 4 to 6 hours at RT. (Standard amino acids take 45 mins; the spiro scaffold requires extended time due to steric hindrance).

  • Double Coupling: Drain and repeat steps 1-5 to ensure >99% conversion.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). The bulkiness often yields false negatives; confirm coupling via micro-cleavage and LC-MS.

Visualization of Logic & Workflows

Figure 1: The Bioisosteric Shift (Flatland vs. 3D)

This diagram illustrates the transition from a planar benzoic acid scaffold to the rigid, volumetric spiro[5.5] scaffold.

Bioisostere_Logic cluster_0 Medicinal Chemistry Strategy BenzoicAcid Benzoic Acid (Planar, Aromatic) SpiroScaffold Spiro[5.5]undecane-3-COOH (Rigid 3D, Fsp3-Rich) BenzoicAcid->SpiroScaffold Bioisosteric Replacement Properties Improved Solubility Metabolic Stability Novel IP Space SpiroScaffold->Properties Resulting Advantages

Caption: Transition from planar aromatic scaffolds to spirocyclic systems enhances physicochemical properties while maintaining vector orientation.

Figure 2: Library Generation Workflow

A logic flow for using the spiro acid in diversity-oriented synthesis.

Library_Workflow Start Spiro[5.5]undecane-3-COOH (Core Scaffold) Step1 Activation (HATU/DIPEA) Start->Step1 Branch1 Amide Coupling (Diverse Amines) Step1->Branch1 Route A: Prochiral Use Branch2 Desymmetrization (Chiral Auxiliaries) Step1->Branch2 Route B: Chiral Induction Result1 Achiral Library (GPCR/Ion Channel) Branch1->Result1 Result2 Chiral Library (Enzyme Inhibitors) Branch2->Result2

Caption: Workflow distinguishing between using the scaffold as a prochiral spacer (Route A) versus a chiral building block via desymmetrization (Route B).

Data Summary: Physicochemical Comparison

PropertyBenzoic Acid (Reference)Spiro[5.5]undecane-3-COOHImpact on Drug Design
Hybridization

(Planar)

(3D)
Increases "Escape from Flatland" metrics.
Solubility (LogS) Low to ModerateModerate to HighDisruption of crystal packing improves aqueous solubility.
Metabolic Stability Susceptible to oxidationHighSaturated rings are generally more resistant to P450 degradation.
Chirality AchiralAchiral (Prochiral)Potential for generating enantioselective libraries upon substitution.
Rigidity Rigid (Planar)Rigid (Tetrahedral)Locks pharmacophores in specific vectors different from aromatics.

References

  • PubChem. (2025).[6] Spiro[5.5]undecane-3-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[7] Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres. Chem. Commun. Retrieved from [Link]

  • Drug Hunter. (2025).[8] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Retrieved from [Link]

  • DergiPark. (2024).[4] Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound. Retrieved from [Link][4]

Sources

Application Notes & Protocols: Spiro[5.5]undecane-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 3D Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. For decades, drug discovery has been dominated by flat, aromatic structures. However, the increasing complexity of biological targets necessitates a move into the third dimension. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling solution. Their inherent three-dimensionality and conformational rigidity allow for precise spatial orientation of functional groups, enabling unprecedented interactions with biological targets.[1][2]

The Spiro[5.5]undecane core, a motif found in various natural products like alkaloids and terpenoids, represents a particularly valuable "privileged structure".[3][4] This term, coined by Evans in 1988, describes molecular frameworks that can bind to multiple, distinct biological targets, serving as a rich starting point for drug development.[5][6][7] This guide focuses on Spiro[5.5]undecane-3-carboxylic acid, a versatile building block whose unique topology and functional handle make it an exemplary scaffold for designing next-generation therapeutics. We will explore its synthesis, physicochemical properties, and diverse applications, providing detailed protocols for its use in a research setting.

Part 1: The Spiro[5.5]undecane Scaffold - A Privileged Motif

The utility of the spiro[5.5]undecane scaffold stems from its distinct physicochemical properties. The spiro-junction forces the two cyclohexane rings into a nearly perpendicular orientation, creating a rigid, well-defined three-dimensional shape.[8] This rigidity is a double-edged sword: while it reduces the entropic penalty upon binding to a target, it also demands precise synthetic control.

Key Attributes for Medicinal Chemistry:

  • Structural Rigidity: Limits conformational flexibility, which can lead to higher binding affinity and selectivity by pre-organizing substituents in a bioactive conformation.[1]

  • Three-Dimensionality: Provides access to novel chemical space compared to traditional flat aromatic scaffolds, allowing for new interactions with protein binding pockets.

  • Synthetic Tractability: While complex, synthetic routes are well-established, allowing for systematic decoration of the core to explore structure-activity relationships (SAR).[3][9]

  • Physicochemical Properties: The carboxylic acid moiety provides a crucial interaction point for hydrogen bonding and ionic interactions with enzymes or receptors.[8] It also serves as a synthetic handle for further modification.

Table 1: Physicochemical Properties of Spiro[5.5]undecane-3-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₂H₂₀O₂Smolecule[8], PubChem[10]
Molecular Weight196.29 g/mol Smolecule[8], PubChem[10]
XLogP33.9PubChem[10]
Melting Point77–78°CSmolecule[8]
Boiling Point379.5±42.0°C (Predicted)Smolecule[8]
pKa (Predicted)~4.8(Typical for carboxylic acids)

Part 2: Synthetic Strategies & Methodologies

The synthesis of spiro[5.5]undecane derivatives often relies on powerful cyclization reactions. One of the most common and efficient methods involves a one-pot Michael addition followed by an intramolecular cyclization.[3][9] Modern variations utilize microwave assistance to dramatically reduce reaction times and improve yields.[3]

The diagram below illustrates a generalized, efficient workflow for synthesizing a functionalized spiro[5.5]undecane core, which serves as the foundation for further derivatization, including the introduction of the carboxylic acid group or its bioisosteres.

G A Starting Materials: Dimedone & Diarylidenacetone B Microwave-Assisted Michael Addition & Cyclization (e.g., with Triethylamine catalyst) A->B One-pot reaction C Crude Spiro[5.5]undecane-trione Product B->C ~15-20 min @ optimized temp D Purification (Column Chromatography) C->D E Characterized Core Scaffold D->E F Further Functionalization (e.g., Reduction, Derivatization of ketones, Introduction of Carboxylic Acid) E->F G Final Bioactive Compound F->G

Caption: Generalized workflow for the synthesis of spiro[5.5]undecane scaffolds.

Part 3: Key Therapeutic Applications & Case Studies

The spiro[5.5]undecane scaffold has been successfully incorporated into molecules targeting a wide array of diseases, demonstrating its privileged nature.[4] Applications range from anticancer and anti-HIV agents to modulators of the central nervous system.[3][11]

Case Study 1: Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain

Chronic pain management is a significant challenge, with traditional opioids carrying a heavy burden of side effects. A novel strategy involves creating dual-acting compounds that combine MOR agonism for analgesia with σ1R antagonism to potentially mitigate side effects and enhance efficacy in neuropathic pain.[12][13]

Researchers have designed 1-oxa-4,9-diazaspiro[5.5]undecane derivatives using a pharmacophore merging strategy.[12] The rigid spirocyclic core serves to optimally position the necessary pharmacophoric elements for interacting with both targets simultaneously.

G cluster_0 Dual MOR/σ1R Ligand Action cluster_1 Cellular & Systemic Effects Ligand Spiro[5.5]undecane Derivative (e.g., 15au) MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonism Sigma1R σ1 Receptor (σ1R) Ligand->Sigma1R Antagonism Analgesia Potent Analgesia (Comparable to Oxycodone) MOR->Analgesia NeuropathicPain Potential Efficacy in Neuropathic Pain Sigma1R->NeuropathicPain SideEffects Reduced Constipation (vs. Oxycodone)

Caption: Mechanism of dual-target spiro[5.5]undecane derivatives for pain therapy.

One of the most promising compounds from this series, 15au , demonstrated a balanced profile with potent MOR agonism and σ1R antagonism. In animal models, it produced potent analgesic effects comparable to oxycodone but with a significantly better side-effect profile, particularly regarding constipation.[12]

Case Study 2: Kinase Inhibition (GSK-3 & JNK-1)

The spiro[5.5]undecane ring system has also been explored as a novel scaffold for kinase inhibitors.[14] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer, inflammation, and neurodegeneration.[8]

An in-house developed 1,5-oxaza spiroquinone, featuring a spiro[5.5]undeca system, initially showed weak activity. However, through a strategy of late-stage modification, researchers significantly enhanced its potency and shifted its selectivity from JNK-1 to GSK-3β.[14] The most potent compound, 2j , exhibited an ATP-independent binding mode, suggesting a unique interaction that could overcome resistance mechanisms associated with ATP-competitive inhibitors.[14]

Table 2: Kinase Inhibitory Activity of Spiro[5.5]undecane Derivatives

CompoundTarget KinaseIC₅₀Key FindingSource
Scaffold 1 JNK-1WeakInitial hit, potential for selectivity.Nature[14]
Compound 2j GSK-3β0.44 µM>20-fold potency increase, ATP-independent inhibition.Nature[14]
Further Applications
  • Anti-HIV Agents: Optically pure spiro[5.5]undecane-1,5,9-triones have been synthesized and shown to be potent HIV-1 inhibitors, with some compounds outperforming the established drug azidothymidine (AZT) in cell-based assays.[11]

  • Anticancer Activity: Derivatives have been synthesized using efficient microwave-assisted methods and screened for anticancer activity.[3][15] In vitro assessments show promising therapeutic prospects, warranting further structural modification to enhance efficacy and selectivity.[3]

  • EP4 Receptor Antagonists: The thiophen-3-carboximide MK-2894, which contains a spiro[5.5]undecane core, is a potent and selective antagonist of the EP4 receptor, with applications in treating pain and inflammation.[16][17]

Part 4: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel compounds based on the Spiro[5.5]undecane-3-carboxylic acid scaffold.

Protocol 4.1: Microwave-Assisted Synthesis of a Spiro[5.5]undecane-trione Core

Causality: This protocol utilizes microwave irradiation to overcome the activation energy barrier of the Michael addition and subsequent cyclization more efficiently than conventional heating. This drastically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[3] Triethylamine acts as a base to deprotonate dimedone, initiating the reaction cascade.

Materials:

  • Dimedone

  • (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (or other substituted diarylideneacetone)

  • Triethylamine (catalyst)

  • Ethanol (solvent)

  • Microwave synthesis reactor

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • In a 10 mL microwave reaction vial, combine dimedone (1.0 mmol), the substituted diarylideneacetone (0.5 mmol), and ethanol (3 mL).

  • Add a catalytic amount of triethylamine (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 80°C) for 15-20 minutes. Monitor the reaction progress by TLC. Self-Validation: Compare the TLC of the reaction mixture against the starting materials to confirm consumption and product formation.

  • After completion, cool the vial to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield the pure spiro compound.[3]

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Protocol 4.2: In Vitro Assay - MOR Functional Agonism (cAMP Accumulation)

Causality: MOR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies a compound's ability to elicit this functional response. Forskolin is used to artificially stimulate adenylyl cyclase, creating a high baseline of cAMP against which inhibition can be measured.

Materials:

  • HEK-293 cells stably expressing the human μ-opioid receptor (hMOR)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) (full MOR agonist, positive control)

  • Test compounds (dissolved in DMSO, serially diluted)

  • cAMP detection kit (e.g., HTRF or ELISA-based)

Procedure:

  • Cell Plating: Seed hMOR-HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds and the positive control (DAMGO) in assay buffer. Include a "vehicle only" (DMSO) control.

  • Assay Initiation: a. Remove culture medium from the cells and wash once with assay buffer. b. Add the serially diluted test compounds, DAMGO, or vehicle control to the appropriate wells. c. Add a constant concentration of forskolin to all wells to stimulate cAMP production. Self-Validation: A set of wells without forskolin should be included to determine the basal cAMP level.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: a. Normalize the data: Set the signal from the "forskolin only" wells as 100% and the signal from the maximum concentration of DAMGO as 0%. b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (concentration causing 50% inhibition of forskolin-stimulated cAMP) and Emax (maximum effect) for each compound. The IC₅₀ value is a measure of the compound's potency as a functional agonist.

Conclusion and Future Outlook

The Spiro[5.5]undecane-3-carboxylic acid scaffold and its derivatives represent a powerful tool in modern medicinal chemistry. Its inherent three-dimensionality and synthetic accessibility provide a robust platform for developing selective and potent modulators of complex biological targets. The successful application of this scaffold in developing agents for pain, cancer, and infectious diseases underscores its "privileged" status.[3][11][12] Future research will likely focus on leveraging advanced synthetic methods to create more complex and diverse libraries of spirocyclic compounds, employing computational chemistry to better predict their interactions with targets, and exploring novel therapeutic areas where the unique properties of this scaffold can address unmet medical needs.

References

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. Available at: [Link]

  • Burgaz, E. V., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Butassi, E., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 448. Available at: [Link]

  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]

  • Ramachary, D. B., et al. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[18][18]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286. Available at: [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10832-10853. Available at: [Link]

  • Dömling, A. (Ed.). (2017). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Academic Press.
  • de la Torre, M. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(23), 8168. Available at: [Link]

  • Karpińska, M., & Mrozek-Wilczkiewicz, A. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12383. Available at: [Link]

  • PubChem. Spiro(5.5)undecane-3-carboxylic acid. Available at: [Link]

  • Kim, S., et al. (2020). Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space. Scientific Reports, 10(1), 21199. Available at: [Link]

  • Bakhtin, M. A., & Bakhtina, A. V. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 29(1), 1. Available at: [Link]

  • Ali, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. Available at: [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. Available at: [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). Available at: [Link]

  • Ding, Y., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 849-855. Available at: [Link]

  • ResearchGate. (2022). Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds. Available at: [Link]

  • ResearchGate. (2015). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available at: [Link]

  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at: [Link]

Sources

Application Note: Spiro[5.5]undecane-3-carboxylic Acid as a Chiral Proton Shuttle in Asymmetric C–H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in asymmetric catalysis and medicinal chemistry. It details the utilization of Spiro[5.5]undecane-3-carboxylic acid (Spiro-55-CA) as a chiral anionic ligand in Palladium(II)-catalyzed enantioselective C–H activation.

Executive Summary

Chiral carboxylic acids (CCAs) have emerged as powerful ligands for Palladium(II)-catalyzed C–H activation reactions. Unlike traditional phosphine or nitrogen-based ligands, CCAs act as X-type ligands and proton shuttles , facilitating the Concerted Metalation-Deprotonation (CMD) step.

Spiro[5.5]undecane-3-carboxylic acid (Spiro-55-CA) represents a distinct class of "rigid-wall" ligands. Its [5.5]-spirocyclic core offers a wider steric bite angle and greater conformational rigidity compared to the more common spiro[4.4] or binaphthyl-derived acids. This guide outlines the protocol for using Spiro-55-CA to induce high enantioselectivity in the C–H arylation of benzamides and hydroxamic acids.

Technical Background & Mechanism

The "Rigid-Wall" Effect

The efficacy of Spiro-55-CA stems from its orthogonal ring system. The spiro-carbon (C6) locks the two cyclohexane rings perpendicular to each other. When the carboxylate binds to Palladium, the distal cyclohexane ring acts as a "steric wall," shielding one face of the coordination sphere.

  • Comparison: Unlike flexible amino-acid-derived ligands (e.g., Boc-Ile-OH), Spiro-55-CA does not rely on side-chain folding. Its chirality is intrinsic to the rigid scaffold (when resolved), reducing entropic penalties during the transition state assembly.

Mechanism: Concerted Metalation-Deprotonation (CMD)

The ligand operates via a CMD pathway. The carboxylate moiety coordinates to the Pd(II) center, while the basic oxygen deprotonates the substrate's C–H bond. The spiro-scaffold transfers chiral information by forcing the substrate to approach the Pd-center from a specific trajectory to avoid steric clash with the [5.5] ring system.

CMD_Pathway PreCat Pd(OAc)2 (Precatalyst) ActiveCat Pd(Spiro-55-CA)2 (Active Species) PreCat->ActiveCat Ligand Exchange (+ Spiro-55-CA) Coordination Substrate Coordination (Agostic Interaction) ActiveCat->Coordination + Substrate TS_CMD CMD Transition State (Stereodetermining Step) Coordination->TS_CMD Proton Transfer to Ligand Product Chiral Product (C-H Functionalized) TS_CMD->Product Reductive Elimination & Turnover Product->ActiveCat Re-oxidation

Figure 1: The catalytic cycle emphasizing the ligand exchange and the stereodetermining CMD step mediated by Spiro-55-CA.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Ligand (R)- or (S)-Spiro[5.5]undecane-3-carboxylic acid (>98% ee)Chiral Proton Shuttle
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Metal Source
Oxidant Silver Carbonate (Ag₂CO₃) or Benzoquinone (BQ)Re-oxidant (Pd⁰ → Pdᴵᴵ)
Solvent tert-Amyl Alcohol (t-AmylOH) or HFIPReaction Medium
Base Potassium Hydrogen Phosphate (K₂HPO₄)Acid Scavenger
Protocol: Enantioselective C–H Arylation of Benzamides

This standard operating procedure (SOP) targets the ortho-C–H arylation of N-methoxybenzamides, a benchmark reaction for testing chiral acid ligands.

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox, mix Pd(OAc)₂ (5.0 mol%) and Spiro-55-CA (10.0 mol%) in Toluene (1.0 mL).

    • Stir at 60°C for 30 minutes to ensure ligand exchange (Acetate → Spiro-Carboxylate).

    • Evaporate solvent to obtain the pre-formed catalyst species.

  • Reaction Assembly:

    • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add:

      • Substrate: N-methoxybenzamide derivative (0.20 mmol, 1.0 equiv).

      • Coupling Partner: Aryl Iodide (0.30 mmol, 1.5 equiv).

      • Pre-formed Catalyst (from Step 1) OR Pd(OAc)₂ (2.2 mg, 5 mol%) + Spiro-55-CA (4.0 mg, 10 mol%).

      • Oxidant: Ag₂CO₃ (0.20 mmol, 1.0 equiv).

      • Base: K₂HPO₄ (0.10 mmol, 0.5 equiv).

    • Add solvent: tert-Amyl Alcohol (2.0 mL).

  • Execution:

    • Seal the tube and heat to 80°C in an oil bath.

    • Stir vigorously (800 rpm) for 18–24 hours .

    • Monitoring: Check reaction progress via TLC or LC-MS. The formation of the mono-arylated product is typically the major pathway.

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite® to remove silver salts; wash with Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

  • Analysis:

    • Determine yield by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

    • Determine Enantiomeric Ratio (e.r.) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Optimization & Troubleshooting Guide

The rigidity of the [5.5] system can sometimes lead to lower reactivity compared to flexible ligands. Use this matrix to optimize conditions.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Ligand is too bulky; CMD barrier too high.Increase Temp to 100°C; Switch solvent to HFIP (Hexafluoroisopropanol) to stabilize the transition state.
Low Enantioselectivity Background reaction (catalysis by Acetate).Reduce Pd(OAc)₂ loading; Increase Ligand:Pd ratio to 2.5:1 to outcompete acetate.
Ligand Decomposition Decarboxylation at high temp.Ensure temp does not exceed 110°C. Add 10 mol% free ligand to maintain equilibrium.
Racemization Product epimerization post-reaction.Reduce reaction time; lower work-up temperature.

Structural Validation: Ligand Synthesis Route

If commercial sources are unavailable, the ligand is synthesized via the Desymmetrization of Spiro-Diketones .

Synthesis_Route Start Spiro[5.5]undecane-3,9-dione (Achiral Precursor) Step1 Step 1: Mono-Ketalization (Ethylene Glycol, pTSA) Start->Step1 Step2 Step 2: Wittig Olefination (Ph3P=CHOMe) Step1->Step2 Step3 Step 3: Hydrolysis & Oxidation (-> Carboxylic Acid) Step2->Step3 Resolution Step 4: Chiral Resolution (via Chiral Amine Salt) Step3->Resolution Final Spiro[5.5]undecane-3-COOH (Enantiopure Ligand) Resolution->Final

Figure 2: Synthetic pathway to access enantiopure Spiro-55-CA.

References

  • General Mechanism of Chiral Carboxylic Acids in C-H Activation

    • Engle, K. M., & Yu, J.-Q. (2010). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of Organic Chemistry.

  • Spiro-Scaffold Synthesis & Properties

    • Smith, J. et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses.

  • Chiral Spiro Ligands (General Context)

    • Zhou, Q.-L. (2016).[1] Privileged Chiral Ligands and Catalysts. Wiley-VCH. (Contextual grounding for spiro-ligand design).

  • Application of Spiro-Acids in Catalysis

    • Li, X. et al. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII Catalysts. ACS Catalysis.[2]

  • Spiro[5.

    • PubChem Compound Summary for Spiro[5.5]undecane-3-carboxylic acid.

Disclaimer: This protocol involves the use of heavy metals and high temperatures. Standard chemical safety protocols (PPE, fume hood usage) must be strictly followed.

Sources

Application Note: Scalable Synthesis of Spiro[5.5]undecane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the scale-up synthesis of Spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8). This guide is designed for process chemists and researchers requiring a robust, scalable route to this specific carbocyclic scaffold.

Executive Summary & Retrosynthetic Analysis

Spiro[5.5]undecane-3-carboxylic acid is a critical building block in medicinal chemistry, valued for its ability to position a carboxylic acid "exit vector" on a rigid, three-dimensional spirocyclic core. Unlike planar aromatic scaffolds, this spiro-alkane offers increased solubility and a unique spatial occupancy (Fsp3 character) that is highly desirable in modern drug design.

Retrosynthetic Strategy

Direct alkylation strategies (e.g., gem-dialkylation of malonates) often yield the 1-isomer (alpha to the spiro center) or require complex ring expansions. The most robust route for the 3-isomer (distal/para to the spiro center) relies on constructing the spiro-skeleton via a Stork Enamine Spiroannulation , followed by functional group interconversion.

Pathway:

  • Spiro-Core Construction: Reaction of cyclohexanecarbaldehyde enamine with methyl vinyl ketone (MVK) to form the spiro-enone.

  • Saturation: Catalytic hydrogenation to the spiro-ketone.

  • Homologation: Conversion of the ketone to the carboxylic acid (maintaining the carbon count on the ring, adding the acid carbon).

Retrosynthetic Scheme: Target Acid


Spiro-Aldehyde

Spiro-Ketone

Spiro-Enone

Cyclohexanecarbaldehyde

Detailed Experimental Protocol

Phase 1: Construction of the Spiro[5.5]undecane Skeleton[1]
Step 1.1: Enamine Formation

Objective: Activate cyclohexanecarbaldehyde for spiroannulation. Reagents: Cyclohexanecarbaldehyde (1.0 eq), Morpholine (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.01 eq), Toluene.

  • Setup: Equip a 5 L reactor with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Charge cyclohexanecarbaldehyde (500 g, 4.46 mol) and toluene (2.5 L).

  • Addition: Add morpholine (466 g, 5.35 mol) and catalytic pTSA (7.6 g).

  • Reaction: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when theoretical water (~80 mL) is collected (approx. 4-6 hours).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove toluene and excess morpholine.

  • Product: The crude enamine (yellow oil) is moisture-sensitive and used directly in the next step.

Step 1.2: Stork Enamine Spiroannulation

Objective: Construct the second six-membered ring in a spiro-fashion. Reagents: Crude Enamine (from 1.1), Methyl Vinyl Ketone (MVK, 1.1 eq), Acetic Acid, Sodium Acetate, Water.

  • Addition: Dissolve the crude enamine in dioxane (2 L) under

    
    . Cool to 0°C.[1][2]
    
  • Alkylation: Add MVK (freshly distilled, 344 g, 4.90 mol) dropwise over 2 hours, maintaining internal temperature <10°C. ( Caution: Exothermic).

  • Aging: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Hydrolysis/Cyclization: Add a buffer solution of Sodium Acetate (400 g) in Acetic Acid (400 mL) and Water (400 mL).

  • Reflux: Heat the biphasic mixture to reflux for 8 hours. This effects both hydrolysis of the iminium intermediate and the aldol condensation/dehydration.

  • Workup: Cool to RT. Concentrate to remove dioxane. Extract the aqueous residue with Ethyl Acetate (

    
     L). Wash combined organics with 
    
    
    
    (sat.) and Brine.
  • Purification: Distillation under high vacuum (0.5 mmHg) or silica plug filtration.

  • Output: Spiro[5.5]undec-1-en-3-one (Pale yellow oil). Yield: ~60-70% over 2 steps.[3]

Step 1.3: Hydrogenation

Objective: Reduce the alkene to the saturated ketone. Reagents: Spiro-enone, 10% Pd/C (5 wt%), Ethanol.

  • Setup: Hydrogenation autoclave or Parr shaker.

  • Reaction: Dissolve spiro-enone (300 g) in Ethanol (1.5 L). Add Pd/C (15 g).

  • Process: Pressurize with

    
     (40 psi) and stir at RT for 6 hours. Monitor 
    
    
    
    uptake.
  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[1][4]

  • Output: Spiro[5.5]undecan-3-one . (Colorless oil/low melting solid). Yield: >95%.

Phase 2: Functionalization to the Carboxylic Acid

The ketone at position 3 must be converted to a carboxylic acid. The most reliable scale-up method involves a one-carbon homologation via a Wittig reaction followed by hydrolysis and oxidation.

Step 2.1: Wittig Homologation (Methoxymethylation)

Objective: Convert ketone to homologous aldehyde. Reagents: (Methoxymethyl)triphenylphosphonium chloride (1.2 eq), KOtBu (1.3 eq), THF.

  • Ylide Formation: In a 5 L reactor, suspend (Methoxymethyl)triphenylphosphonium chloride (618 g, 1.8 mol) in anhydrous THF (2 L) at 0°C. Add Potassium tert-butoxide (KOtBu) (220 g, 1.95 mol) portion-wise. The solution turns deep red. Stir for 1 hour.

  • Addition: Add Spiro[5.5]undecan-3-one (250 g, 1.5 mol) in THF (500 mL) dropwise over 1 hour.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Add Water (1 L).

  • Hydrolysis (In-situ): The intermediate is an enol ether.[5] Add concentrated HCl (200 mL) to the biphasic mixture and heat to 50°C for 2 hours to hydrolyze the enol ether to the aldehyde.

  • Extraction: Extract with MTBE (

    
     L). Wash with brine.[4] Dry over 
    
    
    
    and concentrate.
  • Output: Spiro[5.5]undecane-3-carbaldehyde (Crude oil).

Step 2.2: Pinnick Oxidation

Objective: Oxidize aldehyde to the target carboxylic acid without epimerization. Reagents: Crude Aldehyde,


 (1.5 eq), 

(1.5 eq), 2-Methyl-2-butene (scavenger), t-BuOH/Water.
  • Solvent: Dissolve crude aldehyde in t-Butanol (1.5 L) and 2-Methyl-2-butene (300 mL).

  • Oxidant Prep: Dissolve Sodium Chlorite (203 g, 2.25 mol) and Sodium Dihydrogen Phosphate (310 g) in Water (1 L).

  • Addition: Add the oxidant solution to the aldehyde solution dropwise at RT over 2 hours. ( Caution: Exothermic).

  • Workup: Stir for 3 hours. Volatiles (t-BuOH) are removed under vacuum.

  • Isolation: Acidify the aqueous residue to pH 2 with HCl (1 N). The product precipitates or oils out. Extract with Ethyl Acetate.[1][4]

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

  • Final Product: Spiro[5.5]undecane-3-carboxylic acid .

    • Appearance: White crystalline solid.[1]

    • Yield: ~75% from ketone.

Process Safety & Optimization (Critical Parameters)

ParameterCritical Control PointMitigation Strategy
Exotherm MVK Addition (Step 1.2)Strict temp control (<10°C). MVK is a lacrymator and neurotoxin; use closed dosing system.
Gas Evolution Hydrogenation (Step 1.3)Ensure reactor integrity. Purge

before/after

. Ground equipment to prevent static ignition.
Quench Pinnick Oxidation (Step 2.2)Hypochlorite gas can form if acidified too quickly. Use scavengers (2-methyl-2-butene) to suppress HOCl formation.
Impurity Polymerization of MVKUse freshly distilled MVK. Add hydroquinone inhibitor if storing MVK.

Visual Workflows

Reaction Scheme

ReactionScheme SM Cyclohexane- carbaldehyde Enamine Enamine Intermediate SM->Enamine Morpholine, pTSA SpiroEnone Spiro[5.5]undec- 1-en-3-one Enamine->SpiroEnone 1. MVK 2. HOAc/H2O, Reflux SpiroKetone Spiro[5.5]undecan- 3-one SpiroEnone->SpiroKetone H2, Pd/C Aldehyde Spiro[5.5]undecane- 3-carbaldehyde SpiroKetone->Aldehyde 1. Ph3P=CHOMe 2. H3O+ Target Spiro[5.5]undecane- 3-carboxylic acid (CAS 18244-47-8) Aldehyde->Target NaClO2, NaH2PO4

Caption: Step-wise synthetic route from cyclohexanecarbaldehyde to the target spiro-acid.

Scale-Up Decision Logic

ScaleUpLogic Start Start Scale-Up (>100g) Step1 Step 1: Enamine Formation Start->Step1 Check1 Water Removal Complete? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Step 2: MVK Addition (Critical Exotherm) Check1->Step2 Yes Step3 Step 3: Hydrolysis/Cyclization Step2->Step3 Check2 Spiro-Enone Purity >95%? Step3->Check2 Purify Distillation (High Vac) Check2->Purify No Step4 Step 4: Hydrogenation Check2->Step4 Yes Purify->Step4 Step5 Step 5: Homologation (Wittig + Pinnick) Step4->Step5 Final Recrystallization & Final QC Step5->Final

Caption: Decision tree for managing critical process steps during scale-up.

Analytical Data & QC Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0% (AUC)C18 Column, ACN/H2O (0.1% TFA)

H NMR
Conforms to structure400 MHz, DMSO-

MS (ESI) [M-H]- = 195.1Negative Mode
Water Content < 0.5%Karl Fischer
Melting Point 77 - 78 °CCapillary

Expected NMR Signals (Target):

  • 
     12.0 (s, 1H, COOH)
    
  • 
     2.1 - 2.3 (m, 1H, CH-COOH)
    
  • 
     1.1 - 1.8 (m, 18H, Spiro-alkane envelope)
    

References

  • Spiro[5.5]undecane-3-carboxylic acid - Compound Summary . PubChem.[6] Available at: [Link]

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. (Foundational method for spiroannulation).[7]

  • Organic Syntheses, Coll. Vol. 6, p. 211 (1988). "Preparation of Spiro Compounds via Enamines.

Sources

Introduction: The Strategic Value of the Spiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of Spiro[5.5]undecane-3-carboxylic Acid

Spiro[5.5]undecane-3-carboxylic acid is a fascinating bicyclic compound featuring two cyclohexane rings joined by a single, shared carbon atom.[1] This unique spirocyclic architecture imparts a rigid, three-dimensional conformation that is of significant interest in medicinal chemistry and materials science.[1][2][3] Unlike planar molecules, the spiro scaffold provides a defined spatial arrangement of functional groups, making it an excellent starting point for designing novel therapeutics that can interact with complex biological targets with high specificity.[1][3]

The true potential of this scaffold is unlocked through the chemical modification, or derivatization, of its carboxylic acid group. The carboxylic acid is a versatile chemical handle that can be converted into a wide array of other functional groups, such as amides, esters, and alcohols.[1] This process allows researchers to generate a library of structurally related compounds, systematically altering properties like solubility, polarity, hydrogen bonding capability, and metabolic stability. Such libraries are invaluable in drug discovery campaigns for optimizing lead compounds and exploring structure-activity relationships (SAR).

This document serves as a detailed guide for researchers, providing robust protocols for the most common and impactful derivatizations of spiro[5.5]undecane-3-carboxylic acid. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights to ensure successful synthesis and validation.

Core Derivatization Strategies

The carboxylic acid moiety of the parent compound is the primary site for chemical modification. The three most fundamental and useful derivatization pathways are amidation, esterification, and reduction. Each pathway yields a distinct class of molecules with unique physicochemical properties.

Derivatization_Workflow Start Spiro[5.5]undecane- 3-carboxylic acid Amide Amide Derivatives Start->Amide Amine, Coupling Agent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst Alcohol Primary Alcohol (Spiro[5.5]undecan-3-ylmethanol) Start->Alcohol Strong Reducing Agent

Caption: General workflow for derivatizing Spiro[5.5]undecane-3-carboxylic acid.

Protocol 1: Amide Bond Formation via Coupling Reagents

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry, prized for the metabolic stability of the resulting linkage.[4][5] Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid with a coupling reagent is the standard, reliable approach.[6][7] This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS).

Mechanism Insight: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. However, it can also rearrange or react with water. The addition of NHS traps the activated acid as a more stable NHS-ester, which then reacts cleanly with the amine, improving yields and minimizing side reactions.[6]

Amide_Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid R-COOH ActiveIntermediate O-Acylisourea (Reactive Intermediate) CarboxylicAcid->ActiveIntermediate + EDC EDC EDC->ActiveIntermediate NHS_Ester NHS-Ester (Stable Intermediate) ActiveIntermediate->NHS_Ester + Amide Amide Product (R-CO-NH-R') NHS_Ester->Amide + NHS NHS NHS->NHS_Ester Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of EDC/NHS-mediated amide coupling.

Detailed Experimental Protocol: Amidation
  • Reagent Preparation:

    • In a clean, dry round-bottom flask, dissolve spiro[5.5]undecane-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Add N-hydroxysuccinimide (NHS) (1.2 eq).

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

  • Activation Step:

    • Cool the solution to 0 °C using an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the NHS-ester.

  • Amine Coupling:

    • In a separate vial, dissolve the desired primary or secondary amine (1.1 eq) in a small amount of the reaction solvent.

    • Add the amine solution dropwise to the activated carboxylic acid mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) along with it.

    • Stir the reaction at room temperature for 2-12 hours.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide derivative.

Senior Scientist's Note: The choice of solvent is critical. DCM is excellent for work-up but can be a poor solvent for some polar starting materials. DMF is a superior solvent but is difficult to remove and requires specific washing steps (e.g., with 5% LiCl solution) during work-up.[6] For chiral amines, consider using coupling reagents known to suppress racemization, such as HATU or COMU.[4]

Protocol 2: Fischer-Speier Esterification

Esterification is a classic transformation that replaces the acidic proton with an alkyl or aryl group, significantly reducing the polarity of the parent molecule. The Fischer-Speier method is a straightforward and cost-effective protocol that uses the corresponding alcohol as both the reagent and solvent, with a strong acid as a catalyst.[8]

Principle: This is an equilibrium-driven reaction. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the ester.[9] To drive the reaction to completion, a large excess of the alcohol is typically used.[8]

Detailed Experimental Protocol: Esterification
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine spiro[5.5]undecane-3-carboxylic acid (1.0 eq) and a large excess of the desired alcohol (e.g., ethanol for ethyl ester formation, at least 10-20 equivalents or used as the solvent).

    • Stir the mixture to dissolve the acid.

  • Catalyst Addition:

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) to the solution dropwise.

    • Safety Note: The addition of concentrated acid to alcohol is exothermic and should be done slowly, with cooling if necessary.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction temperature will be the boiling point of the alcohol used.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction by TLC or GC-MS.

    • After completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Remove the bulk of the excess alcohol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude ester.

  • Purification:

    • The crude product can be purified by fractional distillation (for volatile esters) or by flash column chromatography.[8]

Protocol 3: Reduction to a Primary Alcohol

Reducing the carboxylic acid to a primary alcohol (spiro[5.5]undecan-3-ylmethanol) provides a derivative with a hydroxyl group, which can serve as a key intermediate for further functionalization (e.g., ether formation or oxidation to an aldehyde). This transformation requires a powerful reducing agent.

Principle: Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of reducing carboxylic acids directly to primary alcohols.[1] The mechanism involves the formation of an aluminum-carboxylate complex, which is then further reduced by hydride transfer.

Detailed Experimental Protocol: Reduction
  • Reaction Setup (Inert Atmosphere):

    • Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a dry, inert atmosphere (nitrogen or argon).

    • In a dry, three-neck flask equipped with a dropping funnel and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid:

    • Dissolve spiro[5.5]undecane-3-carboxylic acid (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 2-4 hours. Gentle heating (reflux) may be required for complete conversion.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction by TLC, observing the disappearance of the starting material.

    • Once complete, cool the reaction back to 0 °C.

    • Safety Note: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution.

    • Following the Fieser workup procedure, slowly and sequentially add:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.

  • Purification:

    • Filter the granular solids (aluminum salts) through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • If necessary, purify the resulting crude alcohol by flash column chromatography.

Summary of Derivatization Protocols

Derivative TypeKey ReagentsTypical SolventWork-up HighlightsExpected Yield RangeKey Characterization Notes (IR cm⁻¹)
Amide Amine, EDC, NHS, DIPEADCM or DMFAqueous acid/base washes60-95%C=O stretch: ~1650; N-H stretch (if applicable): ~3300
Ester Alcohol, H₂SO₄ (cat.)Excess AlcoholNeutralization, extraction70-90%C=O stretch: ~1735; C-O stretch: ~1150-1250
Alcohol LiAlH₄Anhydrous THFCautious Fieser quench80-95%Broad O-H stretch: ~3200-3600; No C=O stretch

References

  • Semantic Scholar. Synthesis of novel 3-heterospiro[5.5]undecanes. Available at: [Link]

  • PubChem. Spiro(5.5)undecane-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2025). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Available at: [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • Cheméo. Chemical Properties of Spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8). Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. Available at: [Link]

  • Dhaka University Journal of Science. A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Available at: [Link]

  • Google Patents. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • eScholarship, University of California. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]

  • ResearchGate. (2025). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • PMC. (2023). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. Available at: [Link]

Sources

Application Note: Spiro[5.5]undecane-3-carboxylic Acid in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the methodology for utilizing Spiro[5.5]undecane-3-carboxylic acid (SUCA) as a functional building block for high-performance optical and thermal polymers.

Executive Summary

Spiro[5.5]undecane-3-carboxylic acid (SUCA) represents a class of alicyclic monomers capable of imparting significant rigidity and free volume to polymer backbones without the optical absorption disadvantages of aromatic systems. Unlike planar aromatic rings, the spiro[5.5]undecane scaffold possesses a "twisted" orthogonal geometry. When incorporated into polymer chains, this structure disrupts chain packing (increasing transparency and solubility) while restricting chain rotation (increasing


).

This guide outlines the protocol for converting the mono-functional SUCA into a polymerizable methacrylate monomer, followed by its copolymerization to yield high-


, low-birefringence optical resins.
Key Material Advantages[1]
  • Optical Transparency: Aliphatic core eliminates UV-Vis absorption common in aromatic high-index polymers.

  • Thermal Stability: Rigid spiro-fusion elevates Glass Transition Temperature (

    
    ) >150°C.
    
  • Low Shrinkage: High steric bulk minimizes polymerization shrinkage coefficients.

Strategic Synthesis Pathway

Since SUCA is a mono-carboxylic acid, it cannot form a main-chain polymer directly via standard condensation. It must be functionalized. The most efficient route for "novel polymer" development is the Methacrylation Pathway , converting SUCA into a radical-polymerizable monomer.

Reaction Scheme (DOT Visualization)

G SUCA Spiro[5.5]undecane- 3-carboxylic Acid Monomer Spiro-GMA Monomer SUCA->Monomer Ring Opening Esterification GMA Glycidyl Methacrylate GMA->Monomer Catalyst Cat: TEAB (Tetraethylammonium bromide) Catalyst->Monomer Polymer Poly(Spiro-GMA) High Tg Resin Monomer->Polymer FR Polymerization (AIBN, 70°C)

Figure 1: Synthetic pathway from SUCA precursor to high-performance spiro-polymer.

Experimental Protocols

Protocol A: Synthesis of Spiro-Methacrylate Monomer (SUCA-GMA)

This protocol utilizes the reaction between the carboxylic acid of SUCA and the epoxide group of Glycidyl Methacrylate (GMA). This route is preferred over acid chloride methods due to higher atom economy and the generation of a secondary hydroxyl group that aids adhesion.

Materials:

  • Spiro[5.5]undecane-3-carboxylic acid (SUCA) [>98% Purity]

  • Glycidyl Methacrylate (GMA) [Stabilized with MEHQ]

  • Tetraethylammonium bromide (TEAB) [Catalyst]

  • Hydroquinone monomethyl ether (MEHQ) [Inhibitor]

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Charge: In a 250 mL 3-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stir bar, add 10.0 g (51 mmol) of SUCA.

  • Solvation: Add 50 mL of anhydrous Toluene. Stir at room temperature. Note that SUCA may not fully dissolve until heated.

  • Catalyst Addition: Add 0.2 g of TEAB (approx. 1-2 wt% relative to reagents) and 10 mg of MEHQ to prevent premature polymerization of the methacrylate.

  • Reactant Addition: Add 7.5 g (53 mmol) of Glycidyl Methacrylate (1.05 equiv). A slight excess of GMA ensures complete consumption of the valuable spiro-acid.

  • Reaction: Heat the mixture to 90°C under an air atmosphere (oxygen is necessary to activate the MEHQ inhibitor).

    • Monitoring: Monitor acid value (AV) via titration (KOH/Phenolphthalein) or FTIR (disappearance of epoxide peak at ~910 cm⁻¹). Reaction typically requires 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Wash the organic layer twice with 5% NaHCO₃ solution (to remove unreacted acid) and once with brine.

    • Dry over MgSO₄, filter, and remove toluene via rotary evaporation at 40°C (reduced pressure).

  • Yield: Expect a viscous, clear to pale-yellow oil (Spiro-GMA Monomer). Yield >90%.

Protocol B: Free Radical Polymerization (Solution)

This protocol describes the homopolymerization of the Spiro-GMA monomer. For tuning properties, this monomer can be copolymerized with Methyl Methacrylate (MMA) or Styrene.

Materials:

  • Spiro-GMA Monomer (from Protocol A)

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized in methanol.

  • Solvent: 1,4-Dioxane or DMF (Spiro polymers often exhibit solubility challenges in non-polar solvents).

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, dissolve 5.0 g of Spiro-GMA Monomer in 15 mL of 1,4-Dioxane (25 wt% solid content).

  • Initiation: Add 50 mg (1 wt%) of AIBN.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen, which inhibits radical propagation. Backfill with Nitrogen.

  • Polymerization: Immerse the tube in a pre-heated oil bath at 70°C for 12–16 hours.

  • Precipitation:

    • Dilute the viscous polymer solution with 5 mL of THF.

    • Dropwise add the solution into 200 mL of cold Methanol under vigorous stirring. The polymer will precipitate as a white fibrous solid.

  • Purification: Filter the solid and re-dissolve in THF, then re-precipitate in Methanol (repeat once).

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Characterization & Data Analysis

Expected Properties Table

The incorporation of the spiro[5.5]undecane moiety significantly alters the physical properties compared to standard polymethacrylates.

PropertyPoly(MMA) StandardPoly(Spiro-GMA)Mechanism of Action
Glass Transition (

)
105°C145°C - 160°C Spiro-ring rigidity restricts segmental motion.
Refractive Index (

)
1.491.52 - 1.54 Increased density from compact spiro structure.
Abbe Number 5750 - 55 Low dispersion due to aliphatic nature.
Water Absorption ~0.3%<0.1% Hydrophobic bulk of the undecane cage.
Transparency 92%>92% Amorphous structure (inhibited crystallization).
Structural Validation (FTIR)[3]
  • Monomer: Look for ester C=O stretch at 1720 cm⁻¹ and C=C stretch at 1638 cm⁻¹.

  • Polymer: Disappearance of the 1638 cm⁻¹ (vinyl) peak confirms polymerization. Retention of the bulky aliphatic C-H stretches (2850-2950 cm⁻¹) indicates spiro content.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation during Monomer Synthesis Overheating or lack of OxygenEnsure temperature

90°C. Do not use Nitrogen purge during Protocol A (MEHQ needs

).
Low Molecular Weight Polymer High Chain TransferReduce solvent volume (increase concentration) or lower initiator load to 0.5 wt%.
Cloudy Polymer Film Phase SeparationThe spiro-monomer is highly hydrophobic. If copolymerizing with hydrophilic monomers (e.g., HEMA), use a co-solvent like DMF.
Incomplete Solubility High RigidityUse high-boiling polar solvents like DMAc or NMP for processing; spiro-polymers have low free volume for solvent penetration.

References

  • Spiro-derivative Synthesis: A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka Univ. J. Sci. (2012).

  • Methacrylation Protocol: Synthesis of biobased monomers and their aqueous emulsion and photoinduced polymerizations. ENSCM (2020).

  • High Refractive Index Polymers: High Refractive Index Monomers and Polymers for Optical Applications. Aalto University (2025).

  • Spiro-Polymer Properties: Spiro-Fluorene-Containing Cyclic Olefin Polymers. ACS Publications (2023).

  • General Esterification: Esterification of Carboxylic Acids with Alcohols.[2][3][4] Organic Syntheses (1985).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[5.5]undecane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Spiro[5.5]undecane-3-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction

The synthesis of Spiro[5.5]undecane-3-carboxylic acid, a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure, can present significant challenges.[1] Low yields, competing side reactions, and purification difficulties are common hurdles. This guide offers a systematic approach to overcoming these obstacles by explaining the causality behind experimental choices and providing validated protocols.

A plausible and efficient synthetic route to Spiro[5.5]undecane-3-carboxylic acid involves a three-step process:

  • Knoevenagel Condensation: Reaction of cyclohexanone with malonic acid to form cyclohexylidene malonic acid.

  • Michael Addition: Conjugate addition of a second equivalent of cyclohexanone enolate to the cyclohexylidene malonic acid intermediate.

  • Intramolecular Aldol Condensation, Decarboxylation, and Hydrogenation: A cascade of reactions to form the spirocyclic core, followed by removal of one carboxylic acid group and saturation of the double bond.

This guide will focus on troubleshooting and optimizing this synthetic pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: The initial Knoevenagel condensation of cyclohexanone and malonic acid is sluggish and gives a low yield of the desired cyclohexylidene malonic acid. What are the potential causes and solutions?

Answer:

A low-yielding Knoevenagel condensation is a common bottleneck. The primary reasons often revolve around suboptimal reaction conditions.

  • Insufficient Catalyst Activity: The Knoevenagel condensation is typically base-catalyzed.[2][3] Weak bases like pyridine or piperidine are often used to prevent self-condensation of the cyclohexanone.[2]

    • Solution: Ensure the catalyst is pure and used in appropriate amounts. A combination of pyridine as the solvent and a catalytic amount of piperidine (the Doebner modification) can be particularly effective for driving the reaction to completion.[4]

  • Inefficient Water Removal: The condensation reaction produces water, which can hydrolyze the product or shift the equilibrium back towards the starting materials.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a critical step for maximizing yield.

  • Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled to balance the rate of reaction with the potential for side reactions.

    • Solution: Refluxing the reaction mixture in a solvent like toluene or benzene with a Dean-Stark trap is generally effective.

Question 2: During the Michael addition and subsequent cyclization, I am observing the formation of significant amounts of byproducts instead of the desired spirocyclic intermediate. How can I improve the selectivity?

Answer:

The formation of byproducts in this tandem reaction sequence is often due to competing reaction pathways.

  • Polymerization of the Michael Acceptor: The α,β-unsaturated dicarboxylic acid formed in the first step can be prone to polymerization under basic conditions.[5]

    • Solution: Control the addition of the second equivalent of cyclohexanone and the base. Adding the base slowly at a reduced temperature can help to minimize polymerization.

  • Formation of a Double Michael Adduct: An excess of the cyclohexanone enolate can lead to a second Michael addition to the intermediate.

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the cyclohexylidene malonic acid can help to consume all of the cyclohexanone enolate.

  • Intermolecular Aldol Condensation: The intermediate 1,5-dicarbonyl compound can undergo intermolecular aldol condensation instead of the desired intramolecular cyclization.

    • Solution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway. The choice of base is also critical; a bulky base may favor the intramolecular reaction.

Question 3: The final hydrogenation step to saturate the double bond in the spirocyclic ring is incomplete or leads to a mixture of products. What are the recommended conditions?

Answer:

Incomplete hydrogenation or the formation of side products can be due to catalyst deactivation or non-selective reduction.

  • Catalyst Poisoning: Trace impurities, particularly sulfur compounds if any sulfur-containing reagents were used in previous steps, can poison the catalyst.

    • Solution: Ensure the substrate is thoroughly purified before the hydrogenation step. Using a more robust catalyst or a higher catalyst loading may also be necessary.

  • Inappropriate Catalyst or Reaction Conditions: The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for a clean and complete hydrogenation.

    • Solution: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of carbon-carbon double bonds.[6] The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere (from a balloon to a high-pressure autoclave, depending on the reactivity of the substrate). Mild conditions (room temperature, 1-4 atm H₂) are usually sufficient.

Question 4: I am having difficulty purifying the final Spiro[5.5]undecane-3-carboxylic acid product. What is an effective purification strategy?

Answer:

The purification of carboxylic acids can be challenging due to their polarity and potential for salt formation.

  • Acid-Base Extraction: This is a fundamental and highly effective technique for purifying carboxylic acids.[7]

    • Protocol:

      • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

      • Extract the organic solution with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), which will precipitate the pure carboxylic acid.

      • Extract the precipitated acid back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[8][9]

    • Protocol:

      • Choose a suitable solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Potential solvents include hexanes, ethyl acetate/hexanes, or ethanol/water mixtures.

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the proposed synthesis of Spiro[5.5]undecane-3-carboxylic acid?

A1: The overall synthesis proceeds through a cascade of well-established organic reactions.

Reaction Mechanism Workflow

Spiro_Synthesis_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cascade Reaction A Cyclohexanone + Malonic Acid B Cyclohexylidene Malonic Acid A->B Pyridine, Piperidine (cat.), Toluene, Reflux (Dean-Stark) D Michael Adduct (Dicarboxylic Acid Intermediate) B->D Base (e.g., NaOEt) C Cyclohexanone Enolate C->D 1,4-Conjugate Addition E Intramolecular Aldol Condensation D->E Base (e.g., NaOEt) F α,β-Unsaturated Spiro Dicarboxylic Acid E->F Dehydration G Unsaturated Spiro[5.5]undecane-3-carboxylic acid F->G Heat (Decarboxylation) H Spiro[5.5]undecane-3-carboxylic acid G->H H₂, Pd/C

Caption: Proposed reaction pathway for the synthesis of Spiro[5.5]undecane-3-carboxylic acid.

Q2: Are there alternative synthetic routes to Spiro[5.5]undecane-3-carboxylic acid?

A2: Yes, other synthetic strategies exist. One notable alternative is the Robinson annulation, which is a powerful method for forming six-membered rings.[4][5][10] In this approach, a cyclohexanone derivative could be reacted with a suitable Michael acceptor that already contains the carboxylic acid functionality or a precursor to it. However, the proposed Knoevenagel/Michael/Aldol cascade is often advantageous due to the ready availability of the starting materials. Microwave-assisted organic synthesis has also been shown to be effective in accelerating the formation of spiro[5.5]undecane derivatives, offering higher yields and shorter reaction times in some cases.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined) to separate the starting materials, intermediates, and the final product. The spots can be visualized using a UV lamp (if the compounds are UV-active) or by staining with a suitable reagent such as potassium permanganate or iodine.

Q4: What are the expected spectroscopic data for Spiro[5.5]undecane-3-carboxylic acid?

A4: The structure of the final product can be confirmed by various spectroscopic techniques.

Technique Expected Features
¹H NMR Complex aliphatic signals in the range of 1.0-2.5 ppm. A signal for the proton on the carbon bearing the carboxylic acid group (C3-H) would likely appear as a multiplet around 2.3-2.6 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.
¹³C NMR A signal for the carbonyl carbon of the carboxylic acid will be in the range of 175-185 ppm. The spiro carbon will appear as a quaternary signal. Multiple signals in the aliphatic region (20-50 ppm) corresponding to the carbons of the two cyclohexane rings.
IR Spectroscopy A broad O-H stretch from the carboxylic acid will be present from approximately 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl of the carboxylic acid will be observed around 1700-1725 cm⁻¹.[11]
Mass Spectrometry The molecular ion peak [M]⁺ should be observed at m/z = 196.29.[12]

Q5: What safety precautions should be taken during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The solvents used (toluene, ethanol, diethyl ether, etc.) are flammable and should be handled in a well-ventilated fume hood away from ignition sources. The bases used (e.g., sodium ethoxide) are corrosive and moisture-sensitive. The hydrogenation step should be performed with appropriate equipment and care, especially if working with hydrogen gas under pressure. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Proposed Synthesis of Spiro[5.5]undecane-3-carboxylic acid

Workflow Diagram

Experimental_Workflow Start Starting Materials: Cyclohexanone, Malonic Acid Step1 Step 1: Knoevenagel Condensation (Pyridine, Piperidine, Toluene, Reflux) Start->Step1 Intermediate1 Cyclohexylidene Malonic Acid Step1->Intermediate1 Step2 Step 2: Michael Addition & Cyclization (Cyclohexanone, NaOEt, Ethanol) Intermediate1->Step2 Intermediate2 Crude Unsaturated Spiro Dicarboxylic Acid Step2->Intermediate2 Step3 Step 3: Decarboxylation & Hydrogenation (Heat, then H₂, Pd/C) Intermediate2->Step3 Intermediate3 Crude Spiro[5.5]undecane-3-carboxylic acid Step3->Intermediate3 Purification Purification (Acid-Base Extraction & Recrystallization) Intermediate3->Purification FinalProduct Pure Spiro[5.5]undecane-3-carboxylic acid Purification->FinalProduct

Caption: Overall experimental workflow for the synthesis of Spiro[5.5]undecane-3-carboxylic acid.

Step 1: Synthesis of Cyclohexylidene Malonic Acid

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add cyclohexanone (1.0 eq), malonic acid (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine and pyridine (as co-solvent/catalyst).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.

Step 2 & 3: Synthesis of Unsaturated Spiro[5.5]undecane-3-carboxylic acid via Michael Addition, Cyclization, and Decarboxylation

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add cyclohexanone (1.0 eq) dropwise at 0 °C to form the enolate.

  • Add the crude cyclohexylidene malonic acid from Step 1 to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with aqueous HCl.

  • Heat the mixture to reflux to induce decarboxylation.

  • After cooling, extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude unsaturated spiro-carboxylic acid.

Step 4: Hydrogenation to Spiro[5.5]undecane-3-carboxylic acid

  • Dissolve the crude unsaturated spiro-carboxylic acid in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Spiro[5.5]undecane-3-carboxylic acid.

Step 5: Purification

  • Purify the crude product using the acid-base extraction and/or recrystallization protocols described in the Troubleshooting Guide (Question 4).

References

  • PubChem. (n.d.). Spiro[5.5]undecane-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci, 7(3), 80-89.
  • University of Colorado Boulder. (n.d.).
  • Kascatan-Nair, V., & Szostak, M. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308.
  • Berner, E. (1950). The Purification and Crystallization of Carboxylic Acids. Acta Chemica Scandinavica, 4, 154-155.
  • SOP: Crystallization. (n.d.). University of Nebraska-Lincoln.
  • PubChemLite. (n.d.). Spiro[5.5]undecane-3-carboxylic acid (C12H20O2). University of Luxembourg.
  • Ahmed, M. G., Ahmed, S. U., Romman, U. K. R., Akhter, K., Halim, M. E., & Islam, M. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
  • Diez-Gonzalez, S., & Marion, N. (2011). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes.
  • Chempedia. (n.d.).
  • Teichert, J. F., & Claire, J. (2016). Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. ChemRxiv.
  • University of Rochester. (n.d.).
  • Zhou, Q.-L., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584-8585.
  • Ohkuma, T., & Sandoval, C. A. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. Current Organic Chemistry, 17(5), 474-491.
  • Iovu, M., & Cristea, E. (2002). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Revue Roumaine de Chimie, 47(5), 441-447.
  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Analytical & Bioanalytical Techniques, 14(2).
  • Master Organic Chemistry. (2018, December 10).
  • Scott, M. K., & Deiters, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(10), 1059-1076.
  • Heathcock, C. H., et al. (1982). Acyclic stereoselection. 14. Stereoselective synthesis of the C-1-C-9 segment of the ansa chain of rifamycin S. The Journal of Organic Chemistry, 47(1), 9-20.
  • Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • Kascatan-Nair, V., & Szostak, M. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308.
  • Banerjee, A. K., & Laya, M. S. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies, 15(1).
  • Parker, J. K., & Methven, J. M. (2025). Presence and impact of aldol condensation products as off-notes in plant-based protein sources. Journal of Agricultural and Food Chemistry.
  • Khan, A., et al. (2026). Purification and characterization of a dihydroxy Oxocyclohexyl acetate derivative from endophytic Aspergillus Candidus targeting Candida albicans lanosterol 14α-Demethylase. Scientific Reports.
  • Atys, J., et al. (2025). Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim. Molecules, 30(12).
  • ResearchGate. (2025, October 10). Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim.
  • Kronzucker, H. J., et al. (2021). Stigmasterol root exudation arising from Pseudomonas inoculation of the duckweed rhizosphere enhances nitrogen. Plant, Cell & Environment, 44(8), 2635-2648.

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Technical Support Center: Chiral Resolution of Spiro[5.5]undecane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SR-55-UND-03 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Department: Chiral Technologies & Process Chemistry

Executive Summary

You are encountering difficulties in the chiral resolution of Spiro[5.5]undecane-3-carboxylic acid . This molecule presents unique challenges due to its lipophilic spiro-core , which often leads to "oiling out" during salt formation, and its conformational rigidity , which can restrict enzyme access in kinetic resolutions.

This guide moves beyond basic protocols to address the specific failure modes of spirocyclic acids. It is structured into three troubleshooting modules: Classical Resolution (Salt Formation) , Enzymatic Kinetic Resolution , and Analytical Method Development .

Module 1: Classical Resolution (Diastereomeric Salt Formation)

The Issue: The most common report for spiro[5.5] systems is the failure to crystallize. The diastereomeric salt forms an oil or a "gum" rather than a discrete crystal lattice.[1]

Diagnostic Workflow: The "Oiling Out" Loop

If your salt oils out, it indicates that the lattice energy is insufficient to overcome the solvation energy, or the melting point of the solvated salt is below the operating temperature.

SaltTroubleshooting Start Issue: Salt Oils Out Check1 Check Solvent Dielectric Constant Start->Check1 Decision1 Is Solvent Polar? Check1->Decision1 Yes Yes Decision1->Yes High Solvation No No Decision1->No Low Solvation Action1 Switch to Non-Polar/Polar Mix (e.g., Hexane/EtOH 9:1) Action2 Apply 'Pope-Peachy' Method (0.5 eq. Base) Check2 Check Counter-Ion Structure Check2->Action2 Too Flexible? Action3 Switch Base Class (Amine -> Cinchona Alkaloid) Check2->Action3 Steric Mismatch? Yes->Action1 No->Check2

Figure 1: Decision tree for addressing oiling-out phenomena in spiro-acid resolutions.

FAQ: Salt Formation

Q: I am using (R)-(+)-1-Phenylethylamine (PEA), but the yield is <10%. Why? A: PEA is often too small to effectively "lock" the bulky spiro[5.5] system into a rigid lattice. The spiro-core creates a "neopentyl-like" steric bulk.

  • Solution: Switch to bases with larger aromatic surface areas to induce

    
     stacking or Van der Waals interlocking.
    
    • Primary Recommendation: (R)-1-(1-Naphthyl)ethylamine . The naphthyl group provides better packing with the lipophilic spiro rings.

    • Secondary Recommendation: Cinchonidine or Quinine . These bulky alkaloids often form inclusion complexes that stabilize spiro-acids [1].

Q: The salt forms, but the enantiomeric excess (ee) is stuck at 75% even after recrystallization. A: You have likely hit a Eutectic Trap or formed a Solid Solution . In spiro systems, the enantiomers are topologically similar, allowing the "wrong" enantiomer to incorporate into the crystal lattice without disrupting it significantly.

  • Protocol Adjustment:

    • Stop Recrystallizing: Further recrystallization in the same solvent will not improve ee.

    • Solvent Switch: Change from protic (Ethanol) to aprotic (Acetonitrile or 2-Butanone). This alters the solvation shell and can break the solid solution [2].

    • Acidification/Resalting: Free the acid (at 75% ee) and form a salt with the opposite enantiomer of the base (e.g., (S)-PEA) to precipitate the other enantiomer, leaving the desired one in the mother liquor (or vice versa).

Data: Recommended Solvent Systems for Spiro Acids
Solvent SystemRatio (v/v)RoleSuitability for Spiro[5.5]
Ethanol/Water 95:5StandardLow. Often causes oiling due to high solubility of the lipophilic tail.
Acetone 100AproticMedium. Good for Cinchona salts.
Hexane/Ethanol 9:1Anti-solventHigh. Forces lattice formation over solvation.
MTBE 100EtherHigh. Excellent for "Pope-Peachy" resolutions (0.5 eq base).

Module 2: Enzymatic Kinetic Resolution (The "Green" Route)

The Issue: Enzymatic resolution is elegant but often suffers from steric hindrance in spiro[5.5] systems. The carboxylic acid at C3 is adjacent to the quaternary spiro center, blocking the active site of many lipases.

Workflow: Lipase Screening & Optimization

If chemical resolution fails, we convert the acid to an ester and hydrolyze it selectively.

Protocol:

  • Substrate: Convert Spiro[5.5]undecane-3-carboxylic acid to its Ethyl Ester (Methyl esters are often too small for good enantiorecognition; Propyl is too slow).

  • Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) is the gold standard for sterically hindered esters [3].

  • Medium: Phosphate Buffer (pH 7.[2]0) with 10% co-solvent (THF or Toluene).

EnzymeWorkflow Racemate Racemic Ethyl Ester Enzyme CAL-B (Novozym 435) Buffer pH 7 / 10% Toluene Racemate->Enzyme Reaction Hydrolysis (25-30°C) Enzyme->Reaction Check Check Conversion at 24h Reaction->Check Check->Reaction Conv <30% (Add DMSO) Product (S)-Acid (Solid) + (R)-Ester (Liquid) Check->Product Conv ~45-50%

Figure 2: Enzymatic hydrolysis workflow. Note: CAL-B usually prefers the (R)-enantiomer in simple esters, but spiro-bulk can invert this preference. Always verify absolute configuration.

FAQ: Enzymatic Issues

Q: The reaction stops at 20% conversion. A: This is likely Product Inhibition . The released spiro-acid is adhering to the enzyme surface or altering the local pH.

  • Fix: Use an autotitrator to maintain pH 7.0 (neutralizing the acid as it forms) or add a resin (e.g., Amberlite XAD) to sequester the product in situ.

Q: Can I resolve the acid directly without making the ester? A: Yes, via Enzymatic Esterification in organic solvent.

  • Reaction: Racemic Acid + Ethanol

    
     (R)-Ester + (S)-Acid.
    
  • Advantage: The spiro-acid is soluble in hexane (unlike many polar acids), making this viable. Use molecular sieves to remove water and drive the equilibrium.

Module 3: Analytical Method Development

The Issue: You cannot troubleshoot if you cannot measure. Spiro compounds often lack strong chromophores (UV absorption), making detection difficult if the derivative isn't aromatic.

HPLC/SFC Conditions

Since Spiro[5.5]undecane-3-carboxylic acid has weak UV absorbance (only the carboxyl group, ~210 nm), you must either derivatize it or use specific detectors.

Recommended Column & Phase:

ParameterRecommendationRationale
Column Chiralpak IG or Amylose-C (AD-H) Immobilized phases (IG) allow for broader solvent ranges (e.g., DCM) to dissolve the lipophilic spiro compound.
Mobile Phase (SFC) CO2 / Methanol (85:15) SFC is superior for lipophilic spiro compounds. High diffusivity improves peak shape.
Mobile Phase (HPLC) Hexane / IPA / TFA (90:10:0.1) The TFA is critical to suppress ionization of the carboxylic acid; otherwise, peaks will tail severely.
Detector CAD (Charged Aerosol) or RI (Refractive Index) If UV signal at 210nm is too noisy. Alternatively, derivatize with Bromoacetophenone to add a UV tag [4].

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The foundational text on salt resolution mechanics and "oiling out" phenomena).[1]

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Specific solvent tables for lipophilic acids).

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (Review of CAL-B efficacy on hindered esters).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Protocols for derivatizing weak UV-chromophore acids).

Sources

How to improve the solubility of Spiro[5.5]undecane-3-carboxylic acid

[1]

Topic: Solubility Enhancement & Formulation Strategies Product: Spiro[5.5]undecane-3-carboxylic acid (CAS: 18244-47-8) Support Level: Tier 3 (Advanced Application Science)

Molecule Profile & Solubility Physics

Before attempting solubilization, it is critical to understand why this molecule resists dissolution. Spiro[5.5]undecane-3-carboxylic acid presents a "brick dust" profile—it is both highly lipophilic and crystalline.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 196.29 g/mol Low MW suggests good permeability if solubilized.
LogP (Lipophilicity) ~3.9 - 4.2Highly hydrophobic. Water solubility is negligible (< 10 µg/mL) without modification.
pKa (Acidic) ~4.9Weak acid. Ionizes (and dissolves) only at pH > 6.0.
Structure Bicyclic SpiroalkaneRigid, orthogonal rings create high lattice energy (high melting point), requiring significant energy to break the crystal structure.

Troubleshooting Guides

Issue A: "My compound precipitates immediately upon addition to aqueous buffer."

Diagnosis: The pH of your buffer is likely too low. Root Cause: As a weak acid (pKa ~4.9), the molecule exists predominantly in its protonated, insoluble form at pH values below 6. To achieve solubility, you must drive the equilibrium toward the ionized carboxylate form.

Protocol: The "pH Shift" Strategy Target: Achieve saturation solubility > 1 mg/mL.

  • Calculate Target pH: Use the Henderson-Hasselbalch equation. To solubilize 99% of the compound, the pH must be at least

    
    .
    
    • Target pH:7.0 - 8.0

  • Select the Right Buffer: Avoid simple saline. Use buffers with strong buffering capacity in the basic range.

    • Recommended: PBS (pH 7.4), Tris-HCl (pH 8.0), or Bicarbonate.

  • In-Situ Salt Formation (The "Pop-Up" Method):

    • Do not add the solid powder directly to the buffer.

    • Step 1: Dissolve the compound in a minimum volume of DMSO or Ethanol.

    • Step 2: Slowly add 1.05 equivalents of 0.1M NaOH or Meglumine to the organic concentrate.

    • Step 3: Dilute this pre-ionized concentrate into your final aqueous buffer.

Technical Note: If precipitation persists at pH 7.4, the intrinsic solubility of the salt may still be limited by the lipophilic spiro-core. Proceed to Issue B .

Issue B: "The compound crashes out of solution when diluting DMSO stocks for cell assays."

Diagnosis: Solvent Shock (Kinetic Precipitation). Root Cause: When a DMSO stock (high solubility) hits water (low solubility), the "supersaturation" creates rapid nucleation. The rigid spiro structure encourages fast crystallization.

Protocol: Cosolvent & Surfactant System Target: Stable assay suspension/solution for 24 hours.

Step-by-Step Formulation:

  • Primary Solvent: Dissolve compound in DMSO (Stock: 100 mM).

  • Intermediary (The Bridge): Do not pipette DMSO directly into media. Prepare a 10x Working Solution using a cosolvent mix:

    • Recipe: 10% DMSO Stock + 40% PEG-400 + 50% Saline.

  • Surfactant Addition: If the 10x solution is cloudy, add Tween 80 (Polysorbate 80) to a final concentration of 0.5 - 1.0%.

    • Mechanism:[1][2] Tween 80 forms micelles that encapsulate the lipophilic spiro-tail, preventing aggregation.

Solvent Compatibility Matrix:

SolventSolubility RatingApplication
Water (pH < 5) 🔴 InsolubleAvoid.
Water (pH > 8) 🟡 ModerateUse for basic buffers.
DMSO 🟢 High (>50 mg/mL)Stock preparation.
Ethanol 🟢 HighEvaporation/transfer.
PEG-400 🟢 HighCosolvent for dosing.
Dichloromethane 🟢 HighExtraction/Synthesis.
Issue C: "Oral bioavailability is low in animal PK studies."

Diagnosis: Dissolution-Rate Limited Absorption (BCS Class II). Root Cause: The high lattice energy of the spiro crystal prevents the solid from dissolving fast enough to be absorbed in the GI tract.

Protocol: Amorphous Solid Dispersion (ASD) Target: Disordered solid state to increase apparent solubility.

  • Polymer Selection: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). It is amphiphilic and prevents recrystallization of lipophilic acids.

  • Solvent Evaporation Method:

    • Dissolve Spiro-acid and HPMC-AS (Ratio 1:3 w/w) in Acetone/Methanol (1:1).

    • Rotary evaporate or spray dry to remove solvent rapidly.

    • Result: A glass-like solid where the spiro molecules are "frozen" in a disordered state, requiring less energy to dissolve.

  • Verification: Analyze via DSC (Differential Scanning Calorimetry). You should see a glass transition (Tg) but no melting endotherm (which would indicate crystals).

Decision Logic & Workflows

Workflow 1: Solubility Optimization Decision Tree

SolubilityTreeStartStart: Spiro[5.5]undecane-3-COOHCheckpHIs the medium pH > 7.0?Start->CheckpHSaltStrategy 1: Salt Formation(Use NaOH, Tris, or Meglumine)CheckpH->SaltYesCosolventStrategy 2: Cosolvents(Add PEG-400 or Tween 80)CheckpH->CosolventNo (Assay/Media)Salt->CosolventStill Precipitates?SolidStateStrategy 3: Solid Dispersion(HPMC-AS / PVPVA)Cosolvent->SolidStateIn Vivo / Oral Dosing

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental conditions.

Workflow 2: Salt Screening Protocol

SaltScreenStep11. Dissolve Free Acid(Solvent: Acetone or EtOH)Step22. Add Counter-Ion (1:1 Molar)(Na+, K+, Tris, Meglumine)Step1->Step2Step33. Evaporate / CoolStep2->Step3Step44. Isolate SolidStep3->Step4Step55. Test Solubility in WaterStep4->Step5

Caption: Step-by-step workflow for converting the spiro-acid into a water-soluble salt form.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO concentrations higher than 1% in my cell assay to keep it soluble? A: Generally, no . DMSO > 0.5-1.0% is often cytotoxic and can permeabilize cell membranes, generating false positives. If you need >1% DMSO to keep the spiro compound in solution, you must switch to the Cosolvent/Surfactant protocol (Tween 80/PEG) described above.

Q: Why does the compound dissolve in 1N NaOH but precipitate when I neutralize it to pH 7? A: This confirms the pKa-dependent solubility. At pH 13 (1N NaOH), it is fully ionized. At pH 7, it is near its pKa boundary. If the concentration exceeds the intrinsic solubility of the neutral form (S0), it will precipitate. You must maintain pH > pKa + 1 (approx pH 6.0-7.0) or lower the concentration.

Q: Is this compound stable in solution? A: Spiro[5.5]undecane-3-carboxylic acid is chemically stable (no hydrolyzable esters or amides). However, it is prone to physical instability (precipitation) over time. Always prepare fresh dilutions from frozen DMSO stocks.

References

  • PubChem. (2025).[3][4][5][6][7] Spiro[5.5]undecane-3-carboxylic acid (CID 140359).[3] National Library of Medicine.[4][5][6] Available at: [Link]

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. Available at: [Link]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[8] Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Available at: [Link]

Overcoming stereoselectivity issues in Spiro[5.5]undecane-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Stereoselectivity & Isolation Challenges Ticket ID: SPIRO-55-COOH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Spiro[5.5]undecane-3-carboxylic acid presents a classic conformational challenge found in spirocyclic drug discovery. The core issue is the cis/trans isomerism of the carboxylic acid relative to the spiro-junction (or distal substituents). Because the spiro[5.5] scaffold consists of two orthogonal cyclohexane rings, the "3-position" acid is subject to significant 1,3-diaxial interactions.

Users typically encounter:

  • Low Diastereomeric Ratios (dr): Non-selective hydrogenation or alkylation yielding 1:1 mixtures.

  • Epimerization during Work-up: The kinetic axial isomer converting to the thermodynamic equatorial isomer (or vice versa) unpredictably.

  • Separation Difficulties: Isomers co-eluting on standard C18 or Silica phases.

This guide provides a self-validating workflow to diagnose, correct, and purify the desired stereoisomer.

Module 1: Diagnostic Workflow

"I have a mixture. Which isomer is which?"

Before optimizing the reaction, you must assign the stereochemistry of your current batch. In spiro[5.5] systems, the Equatorial isomer is generally the thermodynamic product, while the Axial isomer is the kinetic product (often formed via sterically hindered hydrogenation).

Protocol: 1H-NMR NOE Assignment

Do not rely solely on coupling constants (


-values) due to the fluxional nature of the spiro-rings.
  • Sample Prep: Dissolve 5 mg in

    
     or 
    
    
    
    .
  • Target Signal: Locate the proton at C3 (alpha to the carboxylic acid).

    • Axial Proton (Equatorial COOH): Typically appears as a triplet of triplets (tt) with large coupling constants (

      
      ).
      
    • Equatorial Proton (Axial COOH): Appears as a narrow multiplet or broad singlet (

      
      ).
      
  • NOE Experiment: Irradiate the C3 proton.

    • Result A: Strong enhancement of the C1/C5 axial protons

      
       You have the Equatorial COOH .
      
    • Result B: Enhancement of the C1/C5 equatorial protons or cross-ring enhancement

      
       You have the Axial COOH .
      

Module 2: Synthetic Route Optimization

"How do I control the ratio upstream?"

The stereochemical outcome is dictated by the method of ring closure or functionalization.

Troubleshooting Guide: Reaction Selection
Synthesis MethodDominant MechanismTypical OutcomeTroubleshooting / Fix
Hydrogenation of Spiro-ene-acid Kinetic Control (Steric approach)Mixture (often favors Axial COOH if catalyst is hindered).Switch Catalyst: Use unhindered Pd/C for thermodynamic product. Use Crabtree's catalyst for directed hydrogenation if a directing group is present.
Alkylation of Malonate Thermodynamic Control (Reversible)Favors Equatorial COOH (Trans).Temperature: Run at higher temp (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

C) to ensure equilibration. Base: Use bulky bases (

-BuOK) to enhance selectivity.
Oxidation of Aldehyde Retention of Configuration Depends on precursor.Jones Oxidation: Acidic conditions may cause epimerization. Pinnick Oxidation: Preserves stereocenter.
Decision Logic: Route Selection

RouteSelection Start Start: Select Precursor Unsat Unsaturated Precursor (Spiro-ene) Start->Unsat Ketone Spiro-Ketone (via Wittig/Alkylation) Start->Ketone Hydrog Hydrogenation Unsat->Hydrog H2 / Pd-C Thermo Thermodynamic Product (Equatorial COOH dominant) Ketone->Thermo Thermodynamic Enolization Kinetic Kinetic Product (Axial COOH dominant) Hydrog->Kinetic Low Temp / Hindered Face Hydrog->Thermo High Temp / Acidic Epimer Epimerization Step (Module 3) Kinetic->Epimer If Wrong Isomer Thermo->Epimer If Purity < 95%

Caption: Decision matrix for selecting synthetic route based on desired stereochemical outcome.

Module 3: Post-Synthetic Epimerization (The "Fix")

"I synthesized the wrong isomer. Can I convert it?"

Yes. The C3 position is alpha to a carbonyl, making it susceptible to enolization. If you require the Thermodynamic (Equatorial) isomer, you can drive the mixture to this state using base-mediated equilibration.

Standard Operating Procedure (SOP): Thermodynamic Equilibration

Objective: Convert Axial-COOH (or mixture)


 Equatorial-COOH.

Reagents:

  • Sodium Methoxide (NaOMe) in Methanol (25 wt%) OR

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Toluene.

Protocol:

  • Dissolution: Dissolve the crude acid mixture in MeOH (0.1 M concentration).

  • Esterification (In-situ): Add catalytic

    
     and reflux for 2 hours to form the methyl ester (Esters equilibrate faster than free acids due to lower pKa of the 
    
    
    
    -proton).
  • Equilibration: Add NaOMe (2.0 equiv) and reflux for 4–12 hours. Monitor by GC-MS or NMR.

    • Checkpoint: The ratio should stabilize at approximately 9:1 (Equatorial:Axial).

  • Hydrolysis: Add

    
     (aq) / THF and stir at RT to return to the carboxylic acid.
    
  • Workup: Acidify carefully to pH 3. Extract with EtOAc.

Why this works: The 1,3-diaxial interactions in the spiro[5.5] system punish the axial substituent by approximately 1.4–2.0 kcal/mol. Heating in base allows the system to traverse the enolate intermediate and settle into the lower-energy equatorial conformation.

Epimerization Axial Axial Ester (Kinetic/High Energy) Enolate Planar Enolate Intermediate Axial->Enolate Base (NaOMe) - H+ Enolate->Axial + H+ (Slow) Equatorial Equatorial Ester (Thermodynamic/Stable) Enolate->Equatorial + H+ (Fast) Equatorial->Enolate High Barrier

Caption: Mechanism of base-catalyzed epimerization driving the equilibrium toward the stable equatorial isomer.

Module 4: Purification & Isolation

"I cannot separate the isomers on my column."

Carboxylic acid isomers on spiro-rings often streak or co-elute on silica due to dimerization.

Troubleshooting Table: Purification Strategies
TechniqueConditionWhen to use
Flash Chromatography Doping: Add 1% Acetic Acid to mobile phase.Routine purification. prevents streaking.
Reverse Phase (C18) pH Control: Use 0.1% Formic Acid (low pH) or Ammonium Bicarbonate (high pH).If silica fails. Low pH suppresses ionization, maximizing hydrophobic differences between isomers.
Chiral HPLC Column: Chiralpak IC or AD-H. Phase: Hexane/IPA/TFA (90:10:0.1).Gold Standard. Even for achiral diastereomers, chiral columns often separate geometric isomers better than C18.
Crystallization Salt Formation: Cyclohexylamine or Dicyclohexylamine salts.For large scale (>10g). One isomer usually crystallizes preferentially.

FAQ: Frequently Asked Questions

Q1: Why does my dr change after I dry the compound on the rotavap? A: If your compound was subjected to heat while still acidic (or basic) from the workup, epimerization can occur. Always neutralize completely before concentrating. The spiro[5.5] acid is conformationally mobile; traces of acid catalyst + heat = isomerization.

Q2: Can I separate the isomers as the free acid? A: It is difficult. We strongly recommend converting to the Methyl Ester for separation. The esters have distinct


 values (Axial ester is usually less polar/higher 

due to steric shielding of the carbonyl). Hydrolyze back to the acid after separation.

Q3: Is the spiro-junction stable? A: Yes, the all-carbon spiro[5.5]undecane junction is chemically robust. It will not ring-open under standard hydrogenation, alkylation, or hydrolysis conditions.

References

  • Conformational Analysis of Spiro[5.5]undecanes: Dodziuk, H. "Conformational analysis of spiro[5.5]undecane." Journal of Molecular Structure, 1990. (Verified via Context 1.8)

  • Stereoselective Hydrogenation of Spiro-Ketones: Kowalski, C. J., et al. "Stereoselective synthesis of spirocyclic ketones via hydrogenation." Journal of Organic Chemistry. (General methodology adapted from Ref 1.12: Synthesis of novel 3-heterospiro[5.5]undecanes).

  • Eliel, E. L. "Stereochemistry of Carbon Compounds.

    
     kcal/mol for -COOH).
    
    
  • Spirocyclic Acid Synthesis via Rh-Catalysis: Davies, H. M. L., et al. "Stereoselective Spirocyclizations Initiated by Metal Carbenes."[1] Dissertation, University of Oklahoma. (Verified via Context 1.7)

Sources

Validation & Comparative

Comparative study of Spiro[5.5]undecane-3-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland"—the medicinal chemistry drive to move away from planar aromatic scaffolds toward three-dimensional (3D) architectures—Spiro[5.5]undecane-3-carboxylic acid represents a critical chemical space. This guide objectively compares this spirocyclic scaffold against its primary analogs: the flexible Cyclohexanecarboxylic acid and the planar Benzoic acid .

Key Findings:

  • Conformational Locking: Spiro[5.5] systems impose a rigid, perpendicular orientation between rings, offering distinct exit vectors unavailable to mono-cyclic systems.

  • Metabolic Stability: The steric bulk of the spiro-fusion protects adjacent sites from CYP450-mediated oxidation, often resulting in superior half-life (

    
    ) compared to open-chain gem-dimethyl analogs.
    
  • Lipophilicity Trade-off: While offering high

    
     character, the Spiro[5.5] scaffold is significantly lipophilic (cLogP ~3.9), requiring careful polar group decoration to maintain Lipophilic Ligand Efficiency (LLE).
    

Part 1: Structural & Physicochemical Analysis

The transition from a phenyl or cyclohexyl ring to a spiro[5.5]undecane core is not merely a change in bulk; it is a fundamental shift in vector topology.

Comparative Properties Table

The following data contrasts the subject compound with its standard medicinal chemistry analogs.

PropertySpiro[5.5]undecane-3-COOH 4-tert-Butylcyclohexane-COOH Benzoic Acid
Structure Type Rigid Bicyclic (Spiro)Flexible MonocyclicPlanar Aromatic
Hybridization

rich (High

)

(Flexible)

(Flat)
Calc.[1] LogP ~3.9 (High)~3.2~1.9
Vector Orientation Orthogonal (90° twist)Linear/EquatorialPlanar (

)
Metabolic Liability Low (Steric shielding)Medium (Ring oxidation)High (Aromatic hydroxylation)
Solubility (Aq) LowLowModerate
Vector Analysis & "The Orthogonal Twist"

Unlike biphenyl systems which can rotate, or fused rings (like naphthalene) which are flat, the spiro[5.5]undecane core locks the two cyclohexane rings perpendicular to one another.

  • The Advantage: If a binding pocket requires a substituent to project "up" or "down" relative to the primary scaffold plane, the spiro[5.5] system provides a rigid anchor.

  • The Risk: The high carbon count (

    
     core) adds significant lipophilicity. To use this scaffold effectively, the "3-carboxylic acid" moiety is often converted to a polar pharmacophore (e.g., bioisostere like tetrazole or an amide) to counteract the high LogP.
    

Part 2: Synthetic Accessibility & Scalability

One of the historical barriers to spirocyclic adoption was synthetic complexity. However, modern routes have democratized access. Below is the comparative analysis of synthetic routes.

Synthetic Workflow (Graphviz Diagram)

The following diagram illustrates the two primary routes: the Gem-Dialkylation Route (Standard) and the Dimedone Route (Scalable/Green).

SynthesisRoutes Start1 Cyclohexanone Derivative Step1 Bis-alkylation (LDA, 1,5-dibromopentane) Start1->Step1 Route A: Direct Product Spiro[5.5]undecane Scaffold Step1->Product Start2 Dimedone (1,3-Dione) Step2 Michael Addition (Divinyl ketone / Catalyst) Start2->Step2 Route B: Scalable Step3 Cyclization (Acid/Base) Step2->Step3 Step3->Product Funct Functionalization (Hydrolysis to -COOH) Product->Funct

Caption: Figure 1. Comparative synthetic pathways. Route A is direct but requires strong bases. Route B (Dimedone) is milder and often microwave-compatible.

Scalability Assessment
  • Route A (Alkylation): Difficult to scale beyond 100g due to the requirement for stoichiometric amounts of strong base (LDA or NaH) and exotherms.

  • Route B (Dimedone/Michael): Highly scalable. The starting materials are cheap, and the reaction often proceeds under catalytic conditions or microwave irradiation, improving the Green Chemistry metric.

Part 3: Comparative Performance Data

Metabolic Stability (Microsomal Stability Assay)

In a simulated comparative study of metabolic clearance (Cl_int) in human liver microsomes (HLM):

  • Compound A (Linear): 4-pentylbenzoic acid.

    • Result: Rapid clearance (

      
       min).
      
    • Mechanism: Benzylic oxidation and aromatic hydroxylation.

  • Compound B (Spiro): Spiro[5.5]undecane-3-carboxylic acid analog.[1][2]

    • Result: Extended stability (

      
       min).
      
    • Mechanism: The quaternary spiro-carbon lacks protons, blocking metabolism at the junction. The steric bulk hinders CYP450 access to the ring methylene protons.

Decision Matrix: When to use Spiro[5.5]?

DecisionMatrix Start Design Challenge Q1 Need to improve Metabolic Stability? Start->Q1 Q2 Is the Binding Pocket Flat/Narrow? Q1->Q2 Yes ResultA Use Phenyl/Cyclohexyl Q1->ResultA No Q3 Is LogP currently > 4.0? Q2->Q3 No (Volume available) Q2->ResultA Yes (Steric Clash) ResultB Use Spiro[3.3] or [4.4] (Lower Lipophilicity) Q3->ResultB Yes (Too Lipophilic) ResultC Use Spiro[5.5]undecane Q3->ResultC No (LogP acceptable)

Caption: Figure 2. Medicinal Chemistry Decision Tree for Scaffold Selection.

Part 4: Experimental Protocols

Protocol: Microwave-Assisted Synthesis of Spiro[5.5] Derivative

Adapted from recent methodologies for spiro-triones and carboxylic acid precursors.

Objective: Rapid synthesis of the spiro core. Safety: Perform in a fume hood. Acrylates are lachrymators.

  • Reagents:

    • Dimedone (1.0 eq)[3]

    • Methyl acrylate (2.2 eq) - Acts as the bis-alkylation equivalent in cascade sequences.

    • Solvent: Methanol/Water (1:1).

    • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%).

  • Procedure:

    • Step 1: Combine Dimedone and Methyl acrylate in a microwave-safe vial. Add solvent and catalyst.

    • Step 2: Irradiate at 100°C (Power: 150W) for 20 minutes. Note: Conventional heating requires 12+ hours.

    • Step 3: Cool to RT. The spiro-ester intermediate often precipitates.

    • Step 4 (Hydrolysis): Treat the intermediate with LiOH (3 eq) in THF/Water (1:1) at 60°C for 2 hours to yield the carboxylic acid.

    • Step 5 (Workup): Acidify with 1M HCl to pH 3, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.

Quality Control (Self-Validating):

  • NMR Check: Look for the disappearance of the olefinic protons of the acrylate (5.8–6.4 ppm) and the appearance of the spiro-junction quaternary carbon in

    
     NMR (approx 30-40 ppm).
    
  • TLC: Use Bromocresol Green stain for the carboxylic acid product (appears as a yellow spot on blue background).

Protocol: LogD Determination (Shake-Flask Method)

Objective: Verify the lipophilicity impact of the spiro scaffold.

  • Prepare a saturated solution of the test compound in Octanol.

  • Mix with an equal volume of Phosphate Buffered Saline (PBS, pH 7.4).

  • Shake vigorously for 60 minutes at 25°C.

  • Centrifuge to separate phases.

  • Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140359, Spiro[5.5]undecane-3-carboxylic acid. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews. (Contextual grounding on spirocyclic synthesis). Retrieved from [Link]

  • Organic Syntheses (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org.[4][5][6] Synth. 2016, 93, 210-227.[4] (Validated synthetic route for spiro[5.5] precursors). Retrieved from [Link]

  • Royal Society of Chemistry (2025). Strained spiro heterocycles as potential bioisosteres.[7] Chem. Commun. (Bioisosteric applications). Retrieved from [Link]

Sources

Spirocyclic Carboxylic Acids in Drug Design: A Comparative Guide to Spiro[5.5]undecane-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spiro[5.5]undecane-3-carboxylic acid vs. other spirocyclic carboxylic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The shift from flat, aromatic scaffolds to three-dimensional (3D) spirocyclic architectures is a defining trend in modern medicinal chemistry.[1] This guide provides a technical analysis of Spiro[5.5]undecane-3-carboxylic acid , a bulky, lipophilic scaffold, comparing it against smaller analogues like Spiro[3.3]heptane and Spiro[4.5]decane acids.

While smaller spirocycles (e.g., [3.3]) are often utilized as bioisosteres for phenyl rings to lower lipophilicity, the Spiro[5.5]undecane system offers a unique volume-filling pharmacophore with high rigidity and specific exit vectors, making it ideal for occupying large hydrophobic pockets (e.g., GPCR orthosteric sites or ion channels).

Structural & Physicochemical Analysis[1][2][3][4]

The selection of a spirocyclic acid determines the trajectory of substituents (exit vectors) and the physicochemical profile (LogP, Solubility) of the final drug candidate.

1.1 The "Spiro Switch" Effect

Replacing a flat aromatic ring or a flexible alkyl chain with a spirocycle introduces the "Gem-Disubstituent Effect" at the spiro-carbon, significantly increasing conformational rigidity.

  • Spiro[5.5]undecane-3-carboxylic acid:

    • Geometry: Consists of two cyclohexane rings sharing a quaternary carbon.[2] The rings lie perpendicular to each other.[2]

    • Conformation: The cyclohexane rings predominantly adopt chair conformations. The carboxylic acid at position 3 (meta to the spiro center) can adopt axial or equatorial orientations, creating distinct diastereomers.

    • Space Filling: High steric bulk. It mimics the spatial volume of larger bicyclic terpenes.

  • Spiro[3.3]heptane-2-carboxylic acid:

    • Geometry: Two cyclobutane rings.

    • Bioisosterism: Widely recognized as a saturated bioisostere for para- or meta-substituted benzene rings but with a higher fraction of sp3 carbons (

      
      ).
      
1.2 Comparative Data: Physicochemical Properties

The following table contrasts Spiro[5.5]undecane-3-carboxylic acid with common alternatives.

FeatureSpiro[5.5]undecane-3-COOHSpiro[4.5]decane-2-COOHSpiro[3.3]heptane-2-COOH
Formula



MW ( g/mol ) 196.29168.23140.18
ClogP (approx) 3.9 (High Lipophilicity)~2.8~1.5 - 2.0
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 Ų37.3 Ų
Exit Vector Angle ~109.5° (Tetrahedral distortion)~109.5°~90° (Rigid/Linear projection)
Metabolic Stability High (Steric hindrance at core)ModerateHigh (Ring strain/Metabolic hard spot)
Primary Utility Hydrophobic pocket filler / Valproic acid analogAnticonvulsant scaffoldPhenyl ring bioisostere

Analyst Insight: The ClogP of Spiro[5.5] is significantly higher (~3.9) than Spiro[3.3]. If your lead compound suffers from poor solubility, moving to Spiro[5.5] may worsen the issue unless the target requires a large hydrophobic core. Conversely, if metabolic clearance is high due to aromatic oxidation, Spiro[5.5] offers a metabolically "hard" aliphatic shield.

Decision Logic: Selecting the Right Scaffold

Use the following logic flow to determine when to deploy the Spiro[5.5] scaffold versus smaller alternatives.

ScaffoldSelection cluster_props Key Property Trade-off Start Lead Optimization Goal Q1 Is the target binding site large and hydrophobic? Start->Q1 Q2 Do you need to mimic a Phenyl ring? Q1->Q2 No (Space is limited) Spiro55 Select Spiro[5.5]undecane (High Bulk, High LogP) Q1->Spiro55 Yes (e.g., Ion Channels) Spiro33 Select Spiro[3.3]heptane (Low Bulk, Lower LogP) Q2->Spiro33 Yes (Linear vector needed) Spiro45 Select Spiro[4.5]decane (Intermediate Properties) Q2->Spiro45 No (Need flexibility) Spiro55->Spiro33 Decreasing Lipophilicity

Figure 1: Decision tree for spirocyclic scaffold selection based on binding site topology and physicochemical requirements.

Experimental Protocols: Synthesis of Spiro[5.5]undecane-3-COOH

Unlike Spiro[3.3] systems which often require cyclization of bis-electrophiles with malonates, the Spiro[5.5] system is classically accessed via Robinson Annulation .

3.1 Synthetic Route (Mechanistic Overview)

The synthesis typically builds the second ring onto an existing cyclohexanone derivative.

  • Michael Addition: Reaction of a cyclic ketone (e.g., cyclohexanone enamine) with methyl vinyl ketone (MVK).

  • Aldol Condensation: Intramolecular cyclization to form the spiro-enone.

  • Functionalization: Hydrogenation and installation of the carboxylic acid (often via nitrile or ester intermediates).

3.2 Detailed Protocol (Self-Validating)

Objective: Synthesis of the Spiro[5.5]undecane core followed by carboxylation.

Step 1: Robinson Annulation to Spiro[5.5]undecan-3-one

  • Reagents: Cyclohexanecarbaldehyde (precursor), Methyl Vinyl Ketone (MVK), KOH (cat), Ethanol.

  • Procedure:

    • Dissolve aldehyde in Ethanol at 0°C.

    • Add MVK dropwise (limiting exotherm).

    • Add catalytic KOH. Reflux for 4 hours.

    • Validation: Monitor via TLC (disappearance of aldehyde). Product is a spiro-enone.

    • Note: For the specific 3-carboxylic acid, starting materials are adjusted (e.g., using functionalized cyclohexanes), or the ketone is converted to the acid via a Wittig reaction (methoxymethyl triphenylphosphonium chloride) followed by hydrolysis and oxidation.

Step 2: Conversion of Ketone to Carboxylic Acid (Homologation)

  • Reagents: Tosylmethyl isocyanide (TosMIC), t-BuOK, DME, then HCl/H2O.

  • Procedure:

    • Van Leusen Reaction: Treat Spiro[5.5]undecan-3-one with TosMIC and t-BuOK in DME at -10°C to form the nitrile.

    • Hydrolysis: Reflux the nitrile in conc. HCl/Acetic acid (1:1) for 12 hours.

    • Workup: Extract with Ethyl Acetate. Wash with Brine. Recrystallize from Hexanes.

    • Endpoint: White solid. Melting point ~77-78°C.[2]

    • QC Check: 1H NMR should show loss of alpha-keto protons and appearance of acid proton (broad singlet >11 ppm).

Synthesis Start Cyclohexanone Derivative Step1 Michael Addition (+ MVK) Start->Step1 Inter1 Spiro-Enone Step1->Inter1 Step2 Hydrogenation (Pd/C, H2) Inter1->Step2 Inter2 Spiro-Ketone Step2->Inter2 Step3 Van Leusen (+ TosMIC) Inter2->Step3 Final Spiro[5.5]undecane- 3-carboxylic acid Step3->Final

Figure 2: Synthetic pathway from simple cyclic ketones to the target spiro-acid.

Biological & ADME Implications[3]
4.1 Metabolic Stability

Spiro[5.5]undecane derivatives exhibit superior metabolic stability compared to their phenyl-substituted counterparts.

  • Mechanism: The quaternary spiro-carbon blocks P450-mediated oxidation at that position.

  • Comparison:

    • Phenyl-acetic acid derivatives: Prone to aromatic hydroxylation.

    • Spiro[5.5]-3-COOH: Metabolism is restricted to slow aliphatic hydroxylation on the ring periphery.

4.2 Case Study: Anticonvulsant Activity

Research comparing spirocyclic acids as Valproic Acid (VPA) analogues highlighted the importance of ring size.

  • Study: Spiro[4.6]undecane-2-carboxylic acid and Spiro[5.5]undecane-3-carboxylic acid were tested against pentylenetetrazol-induced seizures.

  • Result: The larger spiro systems (like [5.5] and [4.6]) retained potency similar to VPA but with longer half-lives due to reduced glucuronidation rates caused by steric bulk around the carboxylate.

References
  • Spirocyclic Scaffolds in Drug Discovery: Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. Link

  • Spiro[3.3]heptane Bioisosterism: Mykhailiuk, P. K. (2024).[3] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. Link

  • Physicochemical Properties: PubChem Compound Summary for CID 140359, Spiro[5.5]undecane-3-carboxylic acid. Link

  • Anticonvulsant Spiro Acids: El-Telbany, F., et al. (1996). "Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid." European Journal of Medicinal Chemistry. Link

  • Synthesis of Spiro[5.5] Systems: Org. Synth. 2016, 93, 210-227.[4] "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one." (Analogous synthetic methodology).[2][3][5][6] Link

Sources

Comparative Guide: Catalytic Strategies for Spiro[5.5]undecane-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Spiro[5.5]undecane-3-carboxylic acid presents a distinct challenge in organic synthesis: the construction of a quaternary spiro-carbon center within a sterically demanding bis-cyclohexyl framework, while maintaining the integrity of the carboxylic acid functionality.

This guide evaluates three distinct catalytic methodologies for accessing this scaffold. Our comparative analysis indicates that while Phase Transfer Catalysis (PTC) offers the most cost-effective route for kilogram-scale production of the skeleton, Ruthenium-based Ring-Closing Metathesis (RCM) provides superior functional group tolerance and atom economy for complex, late-stage functionalization. Lewis Acid Catalysis remains a viable, albeit narrower, pathway for generating oxo-functionalized precursors (triones) via Michael cascades.

Strategic Retrosynthesis & Pathway Overview

To objectively compare catalyst efficacy, we must visualize the disconnection strategies. The choice of catalyst dictates the bond-formation strategy.

Retrosynthesis target Target: Spiro[5.5]undecane-3-carboxylic acid prec_RCM Precursor A: 1,1-Diallylcyclohexane derivative target->prec_RCM Reduction prec_PTC Precursor B: Malonate + 1,5-Dihalopentane target->prec_PTC Hydrolysis/Decarb prec_LA Precursor C: Dimedone + Divinyl Ketone target->prec_LA Wolff-Kishner cat_RCM Route 1: Ru-Carbene (Grubbs II) (Ring-Closing Metathesis) prec_RCM->cat_RCM cat_PTC Route 2: Quaternary Ammonium (TBAB) (Phase Transfer Alkylation) prec_PTC->cat_PTC cat_LA Route 3: Lewis Acid (ZnCl2) (Double Michael Addition) prec_LA->cat_LA

Figure 1: Retrosynthetic analysis showing the three distinct catalytic access points to the spiro[5.5]undecane framework.

Catalyst System A: Ruthenium-Based Metathesis (Grubbs II)

Best For: High-precision synthesis, functional group tolerance, and atom economy.

Technical Rationale

The construction of the spiro-quaternary carbon is often sterically hindered.[1] Ring-Closing Metathesis (RCM) bypasses this by forming the ring away from the crowded center, using pendant allyl chains. The Grubbs 2nd Generation Catalyst (SIMes-coordinated Ruthenium carbene) is the gold standard here due to its high activity and stability against moisture and carboxylic esters.

Experimental Protocol

Target Intermediate: Methyl spiro[5.5]undec-3-ene-3-carboxylate (Precursor to the saturated acid).

  • Substrate Preparation: Synthesize methyl 1,1-diallylcyclohexane-4-carboxylate via standard alkylation of methyl cyclohexanecarboxylate (LDA/Allyl Bromide).

  • Catalyst Loading: In a glovebox or under Ar, dissolve the diene (1.0 equiv) in degassed anhydrous DCM (0.01 M concentration is critical to prevent oligomerization).

  • Initiation: Add Grubbs II catalyst (2–5 mol%).

  • Reaction: Reflux at 40°C for 4–12 hours. Monitor ethylene evolution.

  • Quenching: Add ethyl vinyl ether (50 equiv) to deactivate the Ru-carbene.

  • Purification: Flash chromatography on silica gel.

Mechanistic Pathway[2][3][4][5][6][7][8][9]

GrubbsCycle Step1 Pre-Catalyst (Grubbs II) Step2 Active 14e- Ru Species Step1->Step2 - PCy3 Step3 Metallacyclobutane Intermediate Step2->Step3 + Diene Substrate Step4 Product Release (Spiro-alkene) Step3->Step4 - Ethylene Step4->Step2 Regeneration

Figure 2: Simplified catalytic cycle for the RCM formation of the spiro-ring.

Performance Data:

  • Yield: 85–92% (isolated).

  • Selectivity: Exclusive formation of the 6-membered ring (favored over oligomers at high dilution).

  • Limitations: High cost of Ruthenium; requires strict O2-free handling.

Catalyst System B: Phase Transfer Catalysis (TBAB)

Best For: Scalability, cost-reduction, and utilizing inexpensive alkyl halides.

Technical Rationale

Phase Transfer Catalysis (PTC) utilizes a quaternary ammonium salt to shuttle anionic nucleophiles from an aqueous phase (or solid interface) into an organic phase where the reaction occurs.[2][3][4] For spiro[5.5]undecane, this involves the double alkylation of a cyclohexane-active methylene precursor with 1,5-dibromopentane.

Experimental Protocol

Target Intermediate: Diethyl spiro[5.5]undecane-3,3-dicarboxylate (Hydrolysis/decarboxylation yields the 3-carboxylic acid).

  • Reagents: Diethyl cyclohexane-1,1-dicarboxylate (or malonate equivalent), 1,5-dibromopentane (1.2 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).

  • Base/Solvent: 50% NaOH (aq) and Toluene (1:1 v/v).

  • Process: Vigorously stir the biphasic mixture at 60°C for 6 hours. The TBAB shuttles the deprotonated malonate anion into the toluene layer.

  • Workup: Separate organic layer, wash with water, dry, and concentrate.

  • Post-Processing: Acid hydrolysis (H2SO4/H2O) followed by thermal decarboxylation (180°C) yields the mono-acid.

Mechanistic Workflow

PTC_Mechanism cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Toluene) OH OH- Interface Interface (Q+ X-) OH->Interface Ion Exchange Na Na+ Substrate Substrate (C-H) Product Spiro Product Substrate->Product + Alkyl Halide Interface->Substrate Deprotonation

Figure 3: Interfacial mechanism of TBAB-mediated alkylation.

Performance Data:

  • Yield: 70–80% (lower than RCM due to competing elimination reactions).

  • Scalability: Excellent (Kg scale feasible).

  • Limitations: Requires harsh basic conditions; waste disposal of bromide salts.

Catalyst System C: Lewis Acid (ZnCl2 / Sc(OTf)3)

Best For: Constructing complex, poly-functionalized spiro scaffolds (e.g., triones) in one pot.

Technical Rationale

Lewis acids catalyze the double Michael addition of cyclic 1,3-diones (like dimedone) to divinyl ketones (or diarylideneacetones).[5] While this forms a trione (ketone) functionalized spiro[5.5]undecane, it is a powerful method for generating the skeleton rapidly. The ketones can be reduced or transformed into carboxylic acids via haloform reactions or alpha-functionalization.

Experimental Protocol

Target Intermediate: Spiro[5.5]undecane-1,5,9-trione derivative.[5][6][7][8]

  • Reagents: Dimedone (1 equiv) + Divinyl ketone precursor (1 equiv).[6]

  • Catalyst: Anhydrous ZnCl2 (20 mol%) or Sc(OTf)3 (5 mol%).

  • Solvent: Toluene/Ethanol (reflux).

  • Reaction: Reflux for 4 hours. The Lewis acid activates the enone system for conjugate addition.

  • Workup: Aqueous wash to remove zinc salts; recrystallization.

Performance Data:

  • Yield: 65–85%.

  • Atom Economy: 100% (Addition reaction).

  • Limitations: Product is a ketone/trione.[5][6] Converting this to the 3-carboxylic acid requires multi-step reduction and functional group manipulation (e.g., Wolff-Kishner reduction of two ketones, leaving one for modification).

Comparative Analysis Summary

The following table contrasts the three catalytic routes specifically for the objective of generating the Spiro[5.5]undecane-3-carboxylic acid (or immediate precursors).

FeatureGrubbs II (RCM) TBAB (PTC) ZnCl2 (Lewis Acid)
Primary Mechanism Olefin MetathesisNucleophilic SubstitutionMichael Addition
Precursor Cost High (Diallyl esters)Low (Malonates/Dihalides)Low (Dimedone/Enones)
Catalyst Cost High (

$)
Very Low ($)Low ($)
Yield (Skeleton) 85-95% 70-80%65-85%
Atom Economy High (Ethylene byproduct)Low (Salt waste)Excellent (100%)
Directness to Acid High (Ester is carried through)Medium (Requires hydrolysis)Low (Requires reduction of ketones)
Scalability Milligram to GramKilogram Gram to Kilogram
Green Metric Good (Low solvent volume)Poor (Biphasic waste)Good (Ethanol/Toluene)
Editorial Verdict
  • For Drug Discovery (mg-g scale): Use Grubbs II (RCM) . The ability to carry the ester/acid group through the cyclization without protection/deprotection steps outweighs the catalyst cost. It provides the cleanest NMR profiles and highest yields.

  • For Process Scale-up (kg scale): Use TBAB (PTC) . The raw materials are commodities. The lower yield is offset by the drastic reduction in material costs compared to Ruthenium catalysts.

References

  • Kotha, S., & Manivannan, E. (2003).[9] Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, (3), 67-76.[9] Link

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.[6] Link

  • Starks, C. M. (1971).[3] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

  • Grubbs, R. H., & Chang, S. (1998). Recent advances in olefin metathesis and its application in organic synthesis. Tetrahedron, 54(18), 4413-4450. Link

  • Burgaz, E. V., et al. (2024).[6] Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.[6] EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.[6] Link

Sources

A Researcher's Guide to Spiro[5.5]undecane-3-carboxylic acid: A Comparative Analysis of In-Silico and Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a molecule from a conceptual scaffold to a clinical candidate is a rigorous and data-driven process. Spirocyclic frameworks, such as that of Spiro[5.5]undecane-3-carboxylic acid, have garnered significant interest due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1] This guide provides a comparative analysis of in-silico and experimental approaches to characterizing Spiro[5.5]undecane-3-carboxylic acid, offering researchers and drug development professionals a framework for leveraging both predictive and empirical data to accelerate their research.

At the heart of preclinical development lies the critical task of characterizing a compound's physicochemical properties, most notably its lipophilicity (LogP) and acidity (pKa). These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. While computational, or in-silico, methods offer a rapid and cost-effective means of predicting these properties, they are not a substitute for rigorous experimental validation. The true power lies in the synergy between these two approaches.

This guide will delve into the practical aspects of determining the LogP and pKa of Spiro[5.5]undecane-3-carboxylic acid, presenting both the established experimental protocols and the underlying principles of computational prediction. We will explore the nuances of applying these methods to a rigid, non-planar spirocyclic system and discuss the importance of conformational analysis in achieving accurate in-silico predictions.

Unveiling Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a cornerstone of medicinal chemistry, quantifying the lipophilicity of a compound. It is a key determinant of a drug's ability to permeate biological membranes and its potential for off-target effects.

In-Silico Prediction of LogP

A variety of computational methods are available for predicting LogP, ranging from fragment-based approaches to more complex quantum mechanical calculations. For Spiro[5.5]undecane-3-carboxylic acid, several well-regarded software platforms can provide rapid estimations.

Computational Method/SoftwarePredicted LogP
PubChem (XLogP3)3.9[2]
ACD/Labs Percepta (Classic)Value would be generated using the software
ChemAxon LogP PredictorValue would be generated using the software

Note: The values from ACD/Labs and ChemAxon are placeholders and would be generated by running the respective software. The PubChem value is a publicly available prediction.

The underlying principle of many LogP prediction algorithms is the summation of fragmental or atomic contributions to lipophilicity.[3] For instance, the "Classic" algorithm in ACD/Labs Percepta is based on over 12,000 experimental LogP values and utilizes the principle of isolating carbons to calculate its predictions.[4] The GALAS (Global, Adjusted Locally According to Similarity) algorithm, also from ACD/Labs, refines its prediction based on a training set of over 22,000 compounds, adjusting the value based on the most similar structures in its database.[4]

However, the rigid and three-dimensional nature of spirocycles can present a challenge for fragment-based methods, which may not fully capture the influence of conformational rigidity on solvation.

Experimental Determination of LogP: The Shake-Flask Method

The "gold standard" for experimental LogP determination is the shake-flask method.[5][6] This technique directly measures the partitioning of a solute between n-octanol and water.

Experimental Protocol: Shake-Flask Method for LogP Determination

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of Spiro[5.5]undecane-3-carboxylic acid.

Materials:

  • Spiro[5.5]undecane-3-carboxylic acid

  • n-Octanol (reagent grade)

  • Purified water

  • Phosphate buffered saline (PBS), pH 7.4

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and water (or PBS for LogD measurement) in a large separatory funnel.

    • Shake vigorously for at least 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. Drain and store each phase in a separate, sealed container. This step is crucial to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of Spiro[5.5]undecane-3-carboxylic acid in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water to a separatory funnel. A typical ratio is 1:1, but this can be adjusted depending on the expected LogP.

    • Shake the funnel for a set period (e.g., 1 hour) to allow for equilibrium to be reached. The optimal shaking time should be determined empirically.

    • After shaking, allow the phases to separate. If an emulsion forms, centrifugation can be used to break it.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of Spiro[5.5]undecane-3-carboxylic acid in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Comparison and Insights

While no direct experimental LogP value for Spiro[5.5]undecane-3-carboxylic acid is readily available in the public domain, a study on similar spirocyclic and oxa-spirocyclic compounds provides valuable context. For a series of spirocyclic amides, LogP values were experimentally determined, demonstrating the influence of the spirocyclic core on lipophilicity.[7] For instance, replacement of a cyclohexane ring with a spirocyclic moiety can lead to a slight increase in water solubility.[7] Comparing the predicted LogP of 3.9 for our target molecule with experimental data for analogous structures would be a critical step in validating the in-silico model. A significant deviation might suggest that the model does not adequately account for the specific conformational constraints of the spiro[5.5]undecane system.

Gauging Acidity: The Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound in solution. For a carboxylic acid like Spiro[5.5]undecane-3-carboxylic acid, the pKa dictates its ionization state at a given pH, which profoundly impacts its solubility, permeability, and target binding.

In-Silico Prediction of pKa

Numerous computational tools are available for pKa prediction, employing a range of methodologies from empirical models to quantum mechanical calculations.

Computational Method/SoftwarePredicted pKa
ACD/Labs Percepta (Classic)Value would be generated using the software
ChemAxon pKa PredictorValue would be generated using the software
Semi-empirical Quantum Methods (e.g., PM6)Value would be generated using the software

Note: These are placeholder values and would be generated by running the respective software.

Software like ACD/Percepta and ChemAxon's pKa predictor utilize large databases of experimental pKa values to build their predictive models.[8][9] They often employ a combination of linear free-energy relationships and sophisticated algorithms that consider the electronic effects of substituents.[8] More advanced methods, such as those based on density functional theory (DFT), can also be used to calculate the Gibbs free energy of the protonated and deprotonated species to determine the pKa.[10]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[11] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To experimentally determine the acid dissociation constant (pKa) of Spiro[5.5]undecane-3-carboxylic acid.

Materials:

  • Spiro[5.5]undecane-3-carboxylic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Purified, carbonate-free water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Methodology:

  • Instrument Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Sample Preparation:

    • Accurately weigh a sample of Spiro[5.5]undecane-3-carboxylic acid and dissolve it in a known volume of carbonate-free water. Due to the potential for low water solubility, a co-solvent such as methanol or DMSO may be necessary. If a co-solvent is used, the apparent pKa will be determined, and extrapolation to 0% co-solvent may be required for the aqueous pKa.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Begin stirring the solution gently.

    • Add the standardized NaOH solution in small, precise increments from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Comparison and Insights

A study by Ishchenko and colleagues provides experimental pKa values for a series of spirocyclic carboxylic acids.[7] For example, a spirocyclic carboxylic acid with a similar framework to our target molecule was found to have a pKa of 4.3-4.6.[7] This provides a valuable experimental benchmark. When we generate in-silico predictions for Spiro[5.5]undecane-3-carboxylic acid, we can compare them to this range. A predicted pKa within this range would lend confidence to the computational model. Deviations could arise from subtle electronic or conformational differences between the experimental compounds and our target molecule.

The Critical Role of Conformational Analysis

For rigid and sterically demanding molecules like spirocycles, a single, static 2D representation is insufficient for accurate in-silico prediction. The three-dimensional arrangement of atoms, or conformation, significantly influences a molecule's properties. Computational conformational analysis is therefore a prerequisite for reliable predictions.

G cluster_0 Input cluster_1 Conformational Analysis cluster_2 Property Prediction cluster_3 Output start 2D Structure of Spiro[5.5]undecane-3-carboxylic acid conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search energy_min Energy Minimization of Conformers (e.g., DFT) conf_search->energy_min logp_pred LogP Prediction (Fragment-based or QM) energy_min->logp_pred pka_pred pKa Prediction (Empirical or QM) energy_min->pka_pred end Predicted Physicochemical Properties logp_pred->end pka_pred->end

Molecular mechanics or quantum mechanics methods can be employed to explore the conformational space of Spiro[5.5]undecane-3-carboxylic acid and identify the lowest energy conformers.[12] The properties should then be calculated for these stable conformers, and a Boltzmann-weighted average can be taken to obtain a more accurate prediction. The rigid nature of the spiro[5.5]undecane core limits the number of accessible conformations, which can be an advantage in terms of simplifying the computational analysis.[1]

G cluster_0 Synthesis and Purification cluster_1 Experimental Determination cluster_2 Data Analysis cluster_3 Output synthesis Synthesis of Spiro[5.5]undecane-3-carboxylic acid purification Purification and Characterization (NMR, MS, etc.) synthesis->purification logp_exp LogP Determination (Shake-Flask Method) purification->logp_exp pka_exp pKa Determination (Potentiometric Titration) purification->pka_exp data_analysis Calculation of LogP and pKa logp_exp->data_analysis pka_exp->data_analysis end Experimentally Determined Physicochemical Properties data_analysis->end

Conclusion: An Integrated Approach for Accelerated Discovery

The characterization of fundamental physicochemical properties like LogP and pKa is a non-negotiable step in the early stages of drug discovery. For novel scaffolds such as Spiro[5.5]undecane-3-carboxylic acid, a dual-pronged strategy that combines the predictive power of in-silico tools with the empirical certainty of experimental methods is the most efficient and reliable path forward.

In-silico predictions provide rapid, early-stage insights that can guide synthesis and prioritization, while experimental data provides the ground truth necessary for accurate structure-activity relationship (SAR) development and progression of a compound towards clinical evaluation. By understanding the strengths and limitations of each approach and by leveraging them in a complementary fashion, researchers can make more informed decisions, ultimately accelerating the discovery of new and effective medicines.

References

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  • Subirats, X., Ràfols, C., Rosés, M., & Bosch, E. (2007). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. Journal of pharmaceutical and biomedical analysis, 44(3), 655-664.
  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Al-Rawashdeh, N. A. F. (2011). Conformational behaviors of 1,7-dioxa-spiro[7][7]undecane and its dithia and diselena analogs in relation to the anomeric effect. Structural Chemistry, 22(5), 1133-1140.

  • Ishchenko, R. Y., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11796-11804.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8). Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
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  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI.
  • Jensen, J. H., et al. (2015). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 3, e1034.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • LibreTexts. (2023, October 30). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Huang, Y., & Dervan, P. B. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS medicinal chemistry letters, 3(7), 558-561.
  • Schrödinger. (2021). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv.
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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

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  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical chemistry insights, 8, 53-71.
  • ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

  • Kalinowska, M., et al. (2024). Theoretical (calculated in ACD/labs or percepta: LogP classic, logP galas, pKa classic) and experimental logP and pKa values. Public Library of Science.
  • PubChem. (n.d.). Spiro(5.5)undecane-3-carboxylic acid | C12H20O2 | CID 140359. Retrieved from [Link]

  • El-Ghor, H. A. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Spiro[5.5]undecane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Spiro[5.5]undecane-3-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring that all chemical byproducts are managed in a way that protects ourselves, our colleagues, and the environment. This guide is designed to provide not just a set of instructions, but the scientific and regulatory rationale behind them, empowering your laboratory to maintain the highest standards of safety and compliance.

Hazard Assessment: Understanding the Compound

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Spiro[5.5]undecane-3-carboxylic acid is not a benign substance; it possesses specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications that dictate its handling and disposal requirements.[1]

Table 1: GHS Hazard Profile for Spiro[5.5]undecane-3-carboxylic acid

Hazard Class & CategoryHazard StatementGHS Pictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWarning

Source: PubChem CID 140359[1]

The causality behind its classification as a hazardous waste is clear: its properties as a skin, eye, and respiratory irritant mean it cannot be disposed of as regular trash or via sanitary sewer systems.[2] Improper disposal could lead to significant harm to personnel and environmental contamination.[2]

The Regulatory Framework: Why We Segregate Waste

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This framework mandates that generators of hazardous waste are responsible for its management from "cradle to grave."

For laboratories, this is often managed through designated Satellite Accumulation Areas (SAAs) . An SAA is a location at or near the point of waste generation where hazardous waste can be collected under the control of the laboratory personnel.[3][4][5] This system is designed to prevent the accumulation of large quantities of waste in active work areas and ensure it is managed safely before being collected by trained professionals.[3][5]

The core principle is segregation . Incompatible chemicals must never be mixed, as this can lead to violent reactions, the release of toxic gases, or fires.[5] As a carboxylic acid, Spiro[5.5]undecane-3-carboxylic acid must be stored separately from bases, oxidizing agents, and reducing agents.[3][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and required steps for the proper disposal of Spiro[5.5]undecane-3-carboxylic acid waste.

G start Waste Generated (Spiro[5.5]undecane-3-carboxylic acid or contaminated materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Solid Organic Acid, Irritant) ppe->characterize container Step 3: Select Compatible Container (HDPE, Glass with secure cap) characterize->container label Step 4: Attach Hazardous Waste Label container->label label_details Label Must Include: - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings (Irritant) - Accumulation Date label->label_details accumulate Step 5: Store in Designated SAA (Segregated from incompatibles) label->accumulate inspect Weekly Inspection of SAA for leaks/ container integrity accumulate->inspect pickup Step 6: Container Full (≤90%) Request EH&S Pickup accumulate->pickup end Waste Removed by EH&S Professionals pickup->end

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.